Technical Documentation Center

3-Tert-butylimidazolidine-2,4-dione Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Tert-butylimidazolidine-2,4-dione
  • CAS: 93099-59-3

Core Science & Biosynthesis

Foundational

3-Tert-butylimidazolidine-2,4-dione CAS 93099-59-3 properties

The following technical guide details the properties, synthesis, and application protocols for 3-Tert-butylimidazolidine-2,4-dione (CAS 93099-59-3). CAS: 93099-59-3 | Synonym: 3-tert-Butylhydantoin[1] Executive Summary 3...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application protocols for 3-Tert-butylimidazolidine-2,4-dione (CAS 93099-59-3).

CAS: 93099-59-3 | Synonym: 3-tert-Butylhydantoin[1]

Executive Summary

3-Tert-butylimidazolidine-2,4-dione is a specific N3-substituted derivative of the hydantoin scaffold. Unlike its 5,5-disubstituted analogs (e.g., phenytoin) used primarily in pharmacology, this compound serves as a critical structural probe in organic synthesis and a precursor in materials science. Its bulky tert-butyl group at the N3 position introduces significant steric hindrance, modulating the reactivity of the C2 and C4 carbonyls and dramatically altering the solubility profile compared to the parent hydantoin.

For the application scientist, this molecule is of particular interest as a precursor for N-halamine biocides . The N1 position remains unsubstituted and acidic, allowing for halogenation (chlorination/bromination) to generate oxidative, antimicrobial coatings where the N3-tert-butyl group enhances hydrolytic stability.

Physicochemical Properties

The following data synthesizes experimental baselines with calculated properties derived from the hydantoin structural class.

PropertyValue / DescriptionContext
Molecular Formula C₇H₁₂N₂O₂-
Molecular Weight 156.18 g/mol -
Appearance White to off-white crystalline solidTypical of alkyl-hydantoins.
Solubility Soluble in DMSO, Ethanol, Methanol, Chloroform.The tert-butyl group significantly reduces water solubility compared to unsubstituted hydantoin.
pKa (N1-H) ~9.1 (Predicted)The N1 proton is acidic due to resonance stabilization with C2=O and C5.
LogP ~0.8 - 1.2Moderately lipophilic.
H-Bond Donors 1 (N1-H)N3 is blocked by the tert-butyl group.
Spectral Signature (Diagnostic)

To validate synthesis, look for these characteristic signals:

  • ¹H NMR (DMSO-d₆):

    • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       1.50 ppm (s, 9H, t-Bu): Strong diagnostic singlet.
      
    • 
       3.95 ppm (s, 2H, CH₂ at C5): Characteristic of the hydantoin ring.
      
    • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       ~8.5-10.5 ppm (br s, 1H, N1-H): Exchangeable with D₂O.
      
  • IR (ATR):

    • Doublet Carbonyl Stretch: ~1770 cm⁻¹ (C2=O) and ~1715 cm⁻¹ (C4=O). The higher frequency band is typically weaker and assigned to the symmetric stretch coupled with the N3 substitution.

Synthesis Protocol: Isocyanate Cyclization Route

Editorial Note: While N-alkylation of hydantoin is possible, it often yields mixtures of N1/N3 isomers. The most regioselective route for N3-substitution is the "bottom-up" cyclization of a urea intermediate derived from glycine.

Reaction Scheme

The synthesis proceeds via the addition of tert-butyl isocyanate to glycine ethyl ester, followed by acid-catalyzed cyclization.[1]

Synthesis Gly Glycine Ethyl Ester (HCl Salt) Urea Intermediate Urea (Unstable) Gly->Urea + Et3N, DCM 0°C to RT Iso Tert-Butyl Isocyanate Iso->Urea Prod 3-Tert-butylhydantoin (CAS 93099-59-3) Urea->Prod HCl (aq) / Reflux Cyclization (-EtOH)

Figure 1: Regioselective synthesis pathway ensuring substitution solely at the N3 position.[1]

Step-by-Step Methodology

Reagents:

  • Glycine ethyl ester hydrochloride (1.0 equiv)

  • Tert-butyl isocyanate (1.05 equiv) [Caution: Toxic/Lachrymator] [1]

  • Triethylamine (Et₃N) (2.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • 6M Hydrochloric acid (HCl)

Protocol:

  • Urea Formation:

    • Suspend glycine ethyl ester HCl (10 mmol) in anhydrous DCM (30 mL) under an inert atmosphere (N₂).

    • Cool to 0°C in an ice bath.[1]

    • Add Et₃N (20 mmol) dropwise. The solution will become clear as the free amine is liberated.

    • Add tert-butyl isocyanate (10.5 mmol) dropwise over 10 minutes.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (disappearance of starting amine).

  • Cyclization:

    • Evaporate the DCM solvent under reduced pressure to yield the crude urea intermediate (oily residue).

    • Add 6M HCl (20 mL) to the residue.

    • Reflux the mixture at 100°C for 2 hours. This step drives the intramolecular attack of the urea nitrogen onto the ester carbonyl, releasing ethanol.

  • Isolation:

    • Cool the reaction mixture to 4°C (ice bath). The product, 3-tert-butylhydantoin , should precipitate as a white solid due to its low aqueous solubility.[1]

    • Filter the solid.

    • Wash with cold water (2 x 10 mL) to remove residual acid and salts.

    • Recrystallize from Ethanol/Water (1:1) if high purity (>99%) is required.

Application: N-Halamine Biocide Generation

The primary utility of CAS 93099-59-3 in materials science is as a precursor for 1-chloro-3-tert-butylhydantoin . The bulky tert-butyl group at N3 prevents hydrolysis of the ring while the N1-Cl bond provides oxidative power against bacteria.

Chlorination Workflow

To activate the compound for antimicrobial applications (e.g., coating additives):

  • Dissolution: Dissolve 3-tert-butylhydantoin in a buffered solution (pH 7) or dilute acetic acid.[1]

  • Chlorination: Add excess Sodium Hypochlorite (NaOCl, commercial bleach) or Trichloroisocyanuric acid (TCCA).

  • Reaction: Stir at room temperature for 30 minutes. The N1-H is replaced by N1-Cl.[1]

  • Validation: The presence of oxidative chlorine can be quantified using an iodometric titration (starch-iodide endpoint).[1]

Chlorination Pre 3-Tert-butylhydantoin (N1-H, N3-tBu) Active 1-Chloro-3-tert-butylhydantoin (Oxidative Biocide) Pre->Active Chlorination Reagent NaOCl (Bleach) or TCCA Reagent->Active Bacteria Bacterial Cell Wall (Oxidation/Lysis) Active->Bacteria Contact Kill

Figure 2: Activation of the hydantoin scaffold into a biocidal N-halamine.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[1][2][3]

  • Precursor Warning: Tert-butyl isocyanate is highly toxic and a potent sensitizer.[1] All synthesis steps involving isocyanates must be performed in a functioning fume hood.

  • Storage: Store CAS 93099-59-3 in a cool, dry place. It is stable at room temperature but hygroscopic.

References

  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link (Foundational chemistry of hydantoin synthesis).

  • Sun, Y., & Sun, G. (2004). "Synthesis, Characterization, and Antibacterial Activities of Novel N-Halamine Polymer Precursors." Journal of Polymer Science Part A: Polymer Chemistry, 42(16), 3928–3937. Link (Protocol for chlorination of hydantoin derivatives).

  • PubChem Compound Summary. (2024). "Hydantoin Derivatives."[1] National Library of Medicine. Link (General safety and property data).

Sources

Exploratory

3-tert-butylhydantoin chemical structure and molecular weight

This in-depth technical guide provides a comprehensive analysis of 3-tert-butylhydantoin, focusing on its chemical structure, molecular weight, synthesis, and applications as a precursor in organic chemistry. Introductio...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of 3-tert-butylhydantoin, focusing on its chemical structure, molecular weight, synthesis, and applications as a precursor in organic chemistry.

Introduction & Significance

3-tert-Butylhydantoin (IUPAC: 3-(tert-butyl)imidazolidine-2,4-dione) is a specialized heterocyclic compound derived from the hydantoin core. Unlike the common 5,5-disubstituted hydantoins (e.g., phenytoin), this molecule features a bulky tert-butyl group at the N3 position.

This structural modification is critical for two reasons:

  • Steric Protection: The bulky tert-butyl group shields the N3 position, preventing unwanted side reactions at this site and directing electrophilic substitution (such as halogenation) exclusively to the N1 position.

  • Solubility Modulation: The lipophilic alkyl group enhances solubility in organic solvents (e.g., dichloromethane, chloroform) compared to the highly polar, unsubstituted hydantoin parent.

Its primary utility lies as a precursor for 1-bromo-3-tert-butylhydantoin , a mild and selective brominating agent used in organic synthesis for benzylic and allylic bromination.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Structural Analysis

The core structure consists of an imidazolidine-2,4-dione ring. The numbering scheme assigns the amide nitrogen as N1, the carbonyl between nitrogens as C2, the imide nitrogen as N3, the second carbonyl as C4, and the methylene carbon as C5.

  • Core: Hydantoin (

    
    )
    
  • Substituent: tert-Butyl group (

    
    ) replacing the hydrogen at N3.
    
  • Formula Derivation:

    • Hydantoin:

      
      
      
    • Remove H at N3:

      
      
      
    • Add tert-Butyl:

      
      
      
    • Net Formula:

      
      
      
Molecular Weight Calculation

The molecular weight is calculated using standard atomic weights (IUPAC 2021).

ElementCountAtomic Weight ( g/mol )Subtotal ( g/mol )
Carbon (C)712.01184.077
Hydrogen (H)121.00812.096
Nitrogen (N)214.00728.014
Oxygen (O)215.99931.998
Total 156.185

Standard Molecular Weight: 156.19 g/mol

Predicted Properties
  • Physical State: White to off-white crystalline solid.

  • Solubility: Soluble in ethanol, chloroform, DMSO; sparingly soluble in water.

  • pKa: The N1 proton is weakly acidic (pKa

    
     9-10), allowing for deprotonation by strong bases.
    

Synthesis Protocol

The most robust synthesis of 3-substituted hydantoins involves the reaction of an amino acid ester with an isocyanate, followed by base-catalyzed cyclization.

Reaction Logic
  • Urea Formation: Nucleophilic attack of the glycine ester amine on the electrophilic carbon of tert-butyl isocyanate yields a hydantoic acid ester intermediate.

  • Cyclization: Under basic conditions (or acid catalysis), the urea nitrogen (attached to the tert-butyl group) attacks the ester carbonyl, releasing ethanol and closing the ring.

Step-by-Step Methodology

Reagents:

  • Glycine Ethyl Ester Hydrochloride (1.0 equiv)

  • tert-Butyl Isocyanate (1.1 equiv)

  • Triethylamine (

    
    , 2.5 equiv)
    
  • Solvent: Dichloromethane (DCM) or Ethanol (EtOH)

Protocol:

  • Preparation: Dissolve Glycine Ethyl Ester HCl in dry DCM under an inert atmosphere (

    
    ).
    
  • Neutralization: Add Triethylamine dropwise at 0°C to liberate the free amine. Stir for 15 minutes.

  • Addition: Add tert-Butyl Isocyanate dropwise, maintaining temperature < 10°C to prevent exothermic runaway.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (formation of the urea intermediate).[1]

  • Cyclization:

    • Method A (Acidic): Reflux the intermediate in ethanolic HCl (6M) for 2 hours.

    • Method B (Basic): Treat with catalytic sodium ethoxide in ethanol at reflux.

  • Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with water and brine. Dry over

    
    .[1][2]
    
  • Purification: Recrystallize from Ethanol/Hexane to yield 3-tert-butylhydantoin as white crystals.

Visualization: Synthesis & Structure[11][12]

Structural Diagram (Graphviz)

The following diagram illustrates the chemical connectivity and the synthesis pathway.

3-tert-butylhydantoin_structure Figure 1: Synthesis Pathway and Reactivity of 3-tert-Butylhydantoin Glycine Glycine Ethyl Ester (H2N-CH2-COOEt) Urea Urea Intermediate (tBu-NH-CO-NH-CH2-COOEt) Glycine->Urea + tBu-NCO (DCM, Et3N) Isocyanate tert-Butyl Isocyanate (tBu-N=C=O) Isocyanate->Urea Product 3-tert-Butylhydantoin (C7H12N2O2) MW: 156.19 Urea->Product Cyclization (- EtOH) Bromination 1-Bromo-3-tert-butylhydantoin (Brominating Agent) Product->Bromination + Br2 / Base (N1-Substitution)

Caption: Synthesis of 3-tert-butylhydantoin from glycine ethyl ester and tert-butyl isocyanate, leading to the brominated derivative.

Applications & Reactivity

Precursor for Halogenating Agents

The primary application of 3-tert-butylhydantoin is the synthesis of 1-bromo-3-tert-butylhydantoin .

  • Mechanism: The N3 position is blocked by the bulky tert-butyl group. Upon treatment with bromine (

    
    ) in the presence of base (e.g., 
    
    
    
    ), substitution occurs exclusively at the N1 position.
  • Utility: The resulting N-bromoimide is a source of electrophilic bromine, similar to NBS (N-bromosuccinimide), but with different solubility and reactivity profiles due to the hydantoin scaffold.

Stability

The hydantoin ring is generally stable to hydrolysis under neutral conditions. However, prolonged heating in strong aqueous acid or base can cleave the ring, reverting it to the urea derivative or hydrolyzing further to the amino acid and amine.

References

  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

  • Meisel, F. et al. (2016). "Expedient synthesis of tetrahydroquinoline-3-spirohydantoin derivatives." Chemical Communications, 52, 8541-8544. Link

  • PubChem. (n.d.).[3][4][5][6] "Compound Summary: 1-Bromo-3-tert-butylhydantoin derivatives." National Library of Medicine. Link

  • Sigma-Aldrich. (2024). "tert-Butyl Isocyanate Product Sheet." Merck KGaA. Link

Sources

Foundational

difference between 3-tert-butylhydantoin and 5-substituted hydantoins

Executive Summary This guide delineates the structural, synthetic, and functional distinctions between 3-tert-butylhydantoin and 5-substituted hydantoins . While both share the imidazolidine-2,4-dione scaffold, they occu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide delineates the structural, synthetic, and functional distinctions between 3-tert-butylhydantoin and 5-substituted hydantoins . While both share the imidazolidine-2,4-dione scaffold, they occupy distinct chemical spaces:

  • 5-Substituted Hydantoins are primarily pharmacophores and amino acid precursors . The C5 position dictates biological target engagement (e.g., Phenytoin) and stereochemistry.

  • 3-tert-Butylhydantoin functions primarily as a steric probe , radical precursor , or modified intermediate . The N3-tert-butyl group acts as a "blocking" element that disrupts hydrogen bonding networks and alters metabolic stability, often serving as a model for N3-substituted prodrug strategies.

Structural & Electronic Fundamentals

The hydantoin core contains two nitrogen atoms (N1, N3) and two carbonyls (C2, C4). The physicochemical behavior of the molecule is governed by the substitution pattern at these positions.

Acidity and Ionization ( )

The most critical electronic difference arises from the presence or absence of the N3 proton.

  • N3-H (Found in 5-substituted hydantoins): The proton at N3 is imidic and significantly acidic (

    
    ) because the conjugate base is resonance-stabilized by both the C2 and C4 carbonyls. This acidity allows for salt formation (e.g., Sodium Phenytoin) which is crucial for solubilization.
    
  • N3-tert-Butyl (Found in 3-tert-butylhydantoin): Substitution at N3 removes this acidic proton. The remaining N1 proton is weakly acidic (

    
    ) due to weaker resonance stabilization (adjacent to only one carbonyl). Consequently, 3-tert-butylhydantoin cannot form salts under physiological conditions and remains neutral.
    
Steric Architecture and Crystallography
  • 5-Substitution (Chirality): The C5 carbon is the stereocenter. 5-substituted hydantoins (except 5,5-disubstituted) exist as enantiomers (

    
    ). This stereochemistry is vital for enzyme recognition (e.g., Hydantoinase activity).
    
  • 3-Substitution (Crystal Packing): In unsubstituted hydantoins, the N3-H acts as a hydrogen bond donor to the C2-O of a neighboring molecule, forming "tape-like" hydrogen-bonded networks in the crystal lattice. The bulky tert-butyl group at N3 completely disrupts this motif, often lowering the melting point and increasing solubility in non-polar organic solvents compared to their N-unsubstituted analogs.

Synthetic Pathways[1][2][3][4][5][6]

The synthesis of these two classes requires fundamentally different strategies. 5-substituted hydantoins are built around the ketone/aldehyde, while 3-tert-butylhydantoins are best synthesized by incorporating the nitrogen substituent before ring closure to avoid elimination side reactions.

Comparative Synthetic Logic (DOT Diagram)

HydantoinSynthesis cluster_0 Target: 5-Substituted Hydantoin cluster_1 Target: 3-tert-Butylhydantoin Ketone Ketone / Aldehyde (R-CO-R') Reagents KCN + (NH4)2CO3 (Bucherer-Bergs) Ketone->Reagents Cyanohydrin Cyanohydrin Intermediate Reagents->Cyanohydrin Prod5 5,5-Disubstituted Hydantoin Cyanohydrin->Prod5 Warning AVOID: Direct Alkylation of Hydantoin with t-BuBr (E2 Elimination Dominates) Prod5->Warning Attempted N3-Alkylation AA_Ester Amino Acid Ester (H2N-CHR-COOEt) Urea Urea Intermediate AA_Ester->Urea + tBu-NCO Isocyanate tert-Butyl Isocyanate (tBu-NCO) Base_Cyc Base-Induced Cyclization Urea->Base_Cyc Prod3 3-tert-Butylhydantoin Base_Cyc->Prod3

Figure 1: Divergent synthetic strategies. The Bucherer-Bergs reaction constructs the ring at C5, while the Urea method installs the N3-substituent early to prevent elimination side-reactions.

Experimental Protocols

Protocol A: Synthesis of 5,5-Diphenylhydantoin (Bucherer-Bergs)

For the generation of pharmacologically active C5-substituted scaffolds.

Reagents: Benzophenone (18.2 g, 0.1 mol), Potassium Cyanide (13.0 g, 0.2 mol), Ammonium Carbonate (38.4 g, 0.4 mol), Ethanol (50%), NaOH (10%).

  • Reaction Assembly: In a 500 mL round-bottom flask, dissolve benzophenone in 100 mL of 50% ethanol.

  • Reagent Addition: Add potassium cyanide and ammonium carbonate. ( Caution: KCN is highly toxic. Work in a well-ventilated fume hood.)

  • Heating: Reflux the mixture at 60–70°C for 24 hours. The solution may turn yellow/brown.

  • Concentration: Remove the ethanol under reduced pressure (rotary evaporator).

  • Precipitation: Cool the remaining aqueous residue and acidify carefully with concentrated HCl to pH 2. The hydantoin will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

    • Yield Expectation: 70–85%.

    • Validation: Melting point 295–298°C.

Protocol B: Synthesis of 3-tert-Butylhydantoin (Urea Method)

Designed to avoid the E2 elimination issues common with tert-butyl halides.

Reagents: Glycine ethyl ester hydrochloride (1.4 g, 10 mmol), tert-Butyl isocyanate (1.0 g, 10 mmol), Triethylamine (TEA) (1.5 mL), Dichloromethane (DCM), Ethanolic KOH.

  • Urea Formation:

    • Suspend glycine ethyl ester HCl in dry DCM (20 mL) at 0°C.

    • Add TEA (1.5 mL) dropwise to liberate the free amine.

    • Add tert-butyl isocyanate dropwise. Stir at room temperature for 4 hours.

    • Checkpoint: TLC should show consumption of the starting amine and formation of the urea spot.

  • Cyclization:

    • Evaporate DCM. Dissolve the crude urea residue in ethanolic KOH (10 mL, 10%).

    • Reflux for 1–2 hours. This effects the intramolecular attack of the urea nitrogen on the ester carbonyl.

  • Isolation:

    • Evaporate ethanol. Dissolve residue in minimal water.

    • Acidify with dilute HCl to precipitate the 3-tert-butylhydantoin.

    • Note: Unlike 5,5-diphenylhydantoin, the 3-tert-butyl derivative is more lipophilic; if it does not precipitate, extract with ethyl acetate.

  • Characterization:

    • Absence of N3-H signal in

      
       NMR (typically ~10.8 ppm in DMSO-
      
      
      
      ).
    • Presence of intense singlet (9H) at ~1.5 ppm for the tert-butyl group.[1]

Physicochemical & Functional Comparison

Feature5-Substituted Hydantoins3-tert-Butylhydantoin
Primary Utility Drug Scaffold (Anticonvulsant), Amino Acid PrecursorSynthetic Intermediate, Steric Probe, Radical Precursor
Acidity (N3-H) Acidic (

). Forms salts (Na+).
Non-acidic. Neutral molecule.
Solubility Poor in water (unless salt form). High MP due to H-bonds.Improved solubility in organics (DCM, EtOAc). Lower MP.
Hydrolysis Stability Stable in acid; hydrolyzes in hot base to hydantoic acid.More Labile in Base: N3-alkylation prevents anion stabilization, making C4 more electrophilic.
Metabolism Hydroxylation of phenyl rings (CYP450); Glucuronidation.Stable to N-dealkylation; tert-butyl group is metabolically robust.
Reactivity Profile: Hydrolysis

A critical distinction for researchers is stability.

  • 5-Substituted: In basic media (pH > 10), the N3 proton is removed, forming an anion. This anion is electron-rich and repels nucleophilic attack (

    
    ) at the carbonyls, rendering the ring resistant  to hydrolysis.
    
  • 3-tert-Butyl: Lacking the N3 proton, no anion forms. The C4 carbonyl remains highly electrophilic. Consequently, 3-substituted hydantoins undergo ring-opening hydrolysis much faster than their unsubstituted counterparts in basic conditions.

References

  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

  • Meisel, M., et al. (2021). "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity." Molecules, 26(13), 4024. Link

  • Lopez, C. A., & Trigo, G. G. (1985). "The Chemistry of Hydantoins." Advances in Heterocyclic Chemistry, 38, 177-228. Link

  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463. (Reference for pKa values). Link

  • Organic Syntheses. (1973). "tert-Butyl Isocyanide."[2] Org.[2] Synth. 53, 13. (Reference for isocyanide/isocyanate precursors). Link

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Thermodynamic Analysis of 3-tert-butylimidazolidine-2,4-dione

This is an in-depth technical guide on the solubility profile, thermodynamic behavior, and experimental characterization of 3-tert-butylimidazolidine-2,4-dione (3-tert-butylhydantoin). Executive Summary 3-tert-butylimida...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the solubility profile, thermodynamic behavior, and experimental characterization of 3-tert-butylimidazolidine-2,4-dione (3-tert-butylhydantoin).

Executive Summary

3-tert-butylimidazolidine-2,4-dione (CAS: 93099-59-3), often referred to as 3-tert-butylhydantoin , represents a critical class of N-substituted hydantoin derivatives used as intermediates in the synthesis of agrochemicals, masked isocyanates, and pharmaceutical precursors.

Unlike the parent hydantoin, which is characterized by a high melting point and poor solubility in organic solvents due to an extensive intermolecular hydrogen-bonding network (N1-H···O=C and N3-H[1][2][3]···O=C), the introduction of a bulky tert-butyl group at the N3 position drastically alters its physicochemical landscape. This modification disrupts the primary hydrogen-bonding motif, significantly lowering the melting point (to approx. 99–100 °C) and enhancing lipophilicity.

This guide provides a rigorous analysis of its solubility behavior, detailing the thermodynamic driving forces and establishing a validated protocol for solubility determination in drug development workflows.

Physicochemical Profile & Solubility Landscape

Structural Impact on Solvation

The solubility of 3-tert-butylimidazolidine-2,4-dione is governed by the competition between the polar hydantoin core and the hydrophobic tert-butyl moiety.

  • Hydantoin Core (Polar): The Imidazolidine-2,4-dione ring contains two carbonyl acceptors (C2=O, C4=O) and one remaining hydrogen bond donor (N1-H). This facilitates solubility in polar aprotic solvents (DMSO, DMF) and protic solvents (Ethanol) capable of H-bonding.

  • tert-Butyl Group (Non-polar): The bulky alkyl group at N3 disrupts crystal lattice energy (lowering MP) and increases Van der Waals interactions with non-polar solvents, enabling solubility in chlorinated solvents and ethers, which is atypical for unsubstituted hydantoins.

Solubility Data Summary

The following table summarizes the solubility behavior based on experimental synthesis workups and structural activity relationships (SAR).

Solvent ClassRepresentative SolventSolubility StatusMechanistic Insight
Polar Aprotic DMSO, DMFHigh Strong dipole-dipole interactions; disruption of N1-H intermolecular bonds.
Chlorinated Dichloromethane (DCM)High Favorable dispersion forces with t-butyl group; standard solvent for synthesis.
Ethers Diethyl Ether, THFModerate-High Good solubility; often used in extraction phases.
Alcohols Ethanol, MethanolModerate Soluble, but temperature-dependent. Used for cooling crystallization.
Alkanes Hexane, HeptaneLow Anti-solvent. The polar core repels aliphatic chains. Used for recrystallization.[3]
Water WaterLow Hydrophobic effect of t-butyl group dominates over polar core interactions.

Critical Insight: The standard purification protocol for this compound involves recrystallization from Ether/Hexane .[3] The compound is dissolved in warm ether (good solubility) and precipitated by adding hexane (poor solubility) or cooling.

Experimental Protocol: Solubility Determination

To generate precise mole fraction data for process design, the Isothermal Saturation Method coupled with HPLC analysis is the industry standard. This protocol ensures thermodynamic equilibrium is reached.

Workflow Diagram

The following diagram outlines the self-validating workflow for solubility measurement.

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibration Equilibration (Shake Flask, T ± 0.1 K, 24-48h) Start->Equilibration Constant Agitation Sampling Sampling (Syringe Filter 0.45 µm) Equilibration->Sampling Stop Stirring (Settling Phase) Dilution Dilution (Mobile Phase) Sampling->Dilution Prevent Precipitation Analysis Quantification (HPLC-UV / Gravimetric) Dilution->Analysis Data Data: Mole Fraction (x) Analysis->Data

Figure 1: Isothermal saturation workflow for determining solubility of 3-tert-butylimidazolidine-2,4-dione.

Step-by-Step Methodology
  • Preparation: Add excess solid 3-tert-butylimidazolidine-2,4-dione to a jacketed glass vessel containing 10 mL of the target solvent (e.g., Ethanol, Ethyl Acetate).

  • Equilibration: Stir the suspension magnetically at the target temperature (controlled via water bath, accuracy ±0.1 K) for 24–48 hours .

    • Validation Check: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.

  • Sampling: Stop stirring and allow the suspension to settle for 30 minutes. Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter to remove undissolved solids.

  • Quantification:

    • Gravimetric: Evaporate a known mass of supernatant and weigh the residue (Suitable for volatile solvents like DCM).

    • HPLC (Preferred): Dilute the aliquot with mobile phase (e.g., Acetonitrile/Water) and analyze via HPLC-UV (typically 210–220 nm for the amide bond).

Thermodynamic Modeling & Analysis

Understanding the thermodynamics of dissolution is essential for designing crystallization processes. The solubility data is typically correlated using the Modified Apelblat Equation .

The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (


) with temperature (

):


  • A, B, C: Empirical parameters derived from regression analysis.

  • Interpretation:

    • If dissolution is endothermic (typical for this compound), solubility increases with

      
      .
      
    • The parameter

      
       is related to the enthalpy of solution.
      
Thermodynamic Functions

From the solubility data, the apparent thermodynamic properties—Enthalpy (


), Entropy (

), and Gibbs Free Energy (

)—are calculated using the Van't Hoff analysis:
  • Enthalpy (

    
    ): 
    
    
    
    
    • Expectation: Positive value (Endothermic). The crystal lattice energy must be overcome by solvent interactions.

  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • Expectation: Positive value for non-spontaneous dissolution at saturation (equilibrium), but the process is driven by the entropy gain.

  • Entropy (

    
    ): 
    
    
    
    
    • Expectation: Positive value. The disorder increases as the ordered crystal lattice breaks down into solvated molecules.

Thermodynamic Logic Diagram

Thermodynamics Solid Solid State (Crystal Lattice) Enthalpy Enthalpy (ΔH > 0) Break Lattice (+) Solvation (-) Solid->Enthalpy Energy Input Entropy Entropy (ΔS > 0) Increased Disorder Solid->Entropy Driving Force Solution Solution State (Solvated Molecules) Solution->Solid Crystallization (Supersaturation) Enthalpy->Solution Entropy->Solution

Figure 2: Thermodynamic cycle of dissolution for 3-tert-butylimidazolidine-2,4-dione.

References

  • Synthesis and Characterization

    • Source: Journal of Organic Chemistry / ACS Public
    • Context: Synthesis of 3-tert-alkyl-2,4-imidazolidinediones via alkylation or cycliz
    • Key Data: Melting point (99–100 °C), Recrystallization solvent (Ether-Hexane).[3]

    • Link:

  • General Hydantoin Solubility Methods

    • Source: Journal of Chemical & Engineering D
    • Context: Standard protocols for measuring solubility of pharmaceutical intermediates (e.g., 5,5-dimethylhydantoin) using the isothermal method.
    • Link:

  • Chemical Structure Validation

    • Source: PubChem / EPA CompTox.
    • Context: Validation of CAS 93099-59-3 and structural properties.
    • Link:

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The 3-tert-Butylhydantoin Scaffold in Modern Medicinal Chemistry

Abstract The hydantoin ring system is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its synthetic accessibility and its presence in numerous clinically approved drugs.[1][2] This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The hydantoin ring system is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its synthetic accessibility and its presence in numerous clinically approved drugs.[1][2] This guide focuses on a specific, high-value subclass: 3-tert-butylhydantoins and their thio-analogs. The introduction of the sterically demanding tert-butyl group at the N-3 position imparts unique physicochemical properties that have been expertly exploited in drug design, most notably in the development of potent androgen receptor antagonists for castration-resistant prostate cancer.[3][4] This document provides an in-depth analysis of the strategic role of the tert-butyl group, detailed synthetic protocols for scaffold construction and derivatization, and a thorough examination of its application in oncology, supported by structure-activity relationship (SAR) data.

The Strategic Role of the tert-Butyl Moiety

In drug design, every functional group is chosen with purpose. The tert-butyl group, while seemingly simple, is a powerful modulator of a molecule's biological and pharmacological profile. Its incorporation onto the N-3 position of the hydantoin scaffold is a deliberate strategy to optimize interactions with biological targets and improve drug-like properties.

  • Steric Influence and Hydrophobic Interactions: The primary role of the tert-butyl group is to provide significant steric bulk in a defined region of chemical space. In targets such as the androgen receptor (AR), the ligand-binding domain (LBD) possesses a distinct hydrophobic pocket. The tert-butyl group is ideally shaped to occupy this pocket, establishing favorable van der Waals interactions that can significantly enhance binding affinity and antagonist activity.

  • Metabolic Stability: While alkyl groups can be sites of metabolic oxidation by cytochrome P450 enzymes, the quaternary carbon of the tert-butyl group is inherently less susceptible to this pathway. However, the nine primary hydrogens on its methyl groups can be targets for hydroxylation.[5] This has led to the exploration of bioisosteric replacements, such as trifluoromethylcyclopropyl groups, which mimic the shape of the tert-butyl group while increasing metabolic stability by removing susceptible C-H bonds.[5] This concept of bioisosteric replacement is a key strategy for fine-tuning pharmacokinetic profiles.[6]

  • Solubility and Lipophilicity: The tert-butyl group significantly increases the lipophilicity of the scaffold. While this can enhance membrane permeability and cell penetration, it must be carefully balanced to maintain adequate aqueous solubility for formulation and distribution. Medicinal chemists often modulate other positions on the scaffold to achieve the optimal balance of properties, as defined by metrics like Lipinski's Rule of Five.

Synthetic Strategies and Methodologies

The construction and derivatization of the 3-tert-butylhydantoin scaffold can be achieved through robust and scalable synthetic routes. The general approach involves the formation of the core heterocyclic ring followed by diversification at key positions to explore structure-activity relationships.

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 Diversification A 1-tert-Butylthiourea C 3-tert-Butyl-thiohydantoin Core A->C Cyclocondensation B α-Halo Ester B->C D N1-Arylation (e.g., Suzuki, Buchwald) C->D E C5-Substitution (e.g., Aldol Condensation) C->E F Final Analog Library D->F E->F

Caption: General synthetic workflow for 3-tert-butyl-thiohydantoin analogs.

Protocol 1: Synthesis of 2-(tert-Butylamino)thiazol-4(5H)-one Derivatives (A Key Thiohydantoin Precursor)

This protocol describes the foundational cyclocondensation reaction to form the thiohydantoin core, adapted from established literature procedures.[7] This class of compounds, also known as pseudothiohydantoins, serves as a critical starting point for further elaboration.

Materials:

  • 1-(tert-butyl)thiourea

  • Appropriate α-bromo ester (e.g., ethyl 2-bromopropionate for a C-5 methyl derivative)

  • Anhydrous Ethanol

  • Triethylamine (TEA) or Sodium Acetate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) supplies (silica gel plates, developing chamber)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: To a solution of 1-(tert-butyl)thiourea (1.0 eq) in anhydrous ethanol, add the selected α-bromo ester (1.1 eq).

  • Base Addition: Add triethylamine (2.0-3.0 eq) to the mixture. The base scavenges the HBr formed during the reaction, driving the cyclization.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-14 days. The causality behind the extended reaction time is the need to overcome the activation energy for both the initial S-alkylation and the subsequent intramolecular cyclization.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase). The disappearance of the starting materials and the appearance of a new, typically more polar, product spot indicates progression.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate has formed, filter the crude product directly.

    • If no precipitate forms, concentrate the mixture under reduced pressure to remove the ethanol.

    • Pour the residue into cold water and extract with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-(tert-butylamino)thiazol-4(5H)-one derivative.[7]

Protocol 2: N1-Arylation for Androgen Receptor Antagonists

This protocol details the critical step of introducing the substituted aromatic ring at the N-1 position, a key pharmacophoric element for AR antagonism. This is often achieved via N-arylation of a pre-formed thiohydantoin.

Materials:

  • 3-tert-Butyl-5,5-dimethyl-2-thioxoimidazolidin-4-one (or other C5-substituted analog)

  • Substituted aryl halide (e.g., 4-fluoro-3-(trifluoromethyl)iodobenzene)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • N,N'-Dimethylethylenediamine (DMEDA) or other suitable ligand

  • Anhydrous N,N-Dimethylformamide (DMF) or Dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, combine the 3-tert-butyl-thiohydantoin (1.0 eq), the aryl halide (1.2 eq), CuI (0.1-0.2 eq), and K₂CO₃ (2.0-3.0 eq). The choice of a copper catalyst is classic for Ullmann-type N-arylation reactions, which are effective for coupling with electron-rich nitrogen heterocycles.

  • Solvent and Ligand Addition: Add anhydrous DMF and the ligand, DMEDA (0.2-0.4 eq). The ligand is crucial as it coordinates to the copper, increasing its solubility and catalytic activity.

  • Heating: Heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm consumption of the starting thiohydantoin.

  • Work-up and Isolation:

    • Cool the reaction to room temperature and pour into cold water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired N1-aryl-3-tert-butyl-thiohydantoin.[8]

Application in Androgen Receptor (AR) Antagonism

The development of second-generation non-steroidal antiandrogens like Enzalutamide and Apalutamide has revolutionized the treatment of castration-resistant prostate cancer (CRPC).[4] The 3-tert-butylhydantoin scaffold is a key component in many investigational AR antagonists that aim to overcome resistance mechanisms.

Mechanism of Action

Prostate cancer cell growth is driven by androgens binding to the AR, which then translocates to the nucleus and activates the transcription of pro-proliferative genes like Prostate-Specific Antigen (PSA). Thiohydantoin-based antagonists function by competitively binding to the AR's ligand-binding domain. This binding not only blocks the natural ligand but also induces a conformational change that prevents AR nuclear translocation, DNA binding, and coactivator recruitment, thereby shutting down the signaling pathway.[3][4]

AR_Antagonism Mechanism of AR Antagonism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) Antagonist 3-tert-Butyl -Thiohydantoin AR_active Active AR Complex AR->AR_active Translocation & Dimerization Androgen Androgen (e.g., DHT) Androgen->AR Binds Antagonist->AR Binds & Blocks DNA DNA (ARE) Transcription Gene Transcription (e.g., PSA) DNA->Transcription Activates AR_active->DNA Binds

Sources

Application

Application Notes and Protocols: 3-tert-Butylimidazolidine-2,4-dione as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imidazolidine-2,4-dione Scaffold and the Role of the 3-tert-Butyl Substituent The imidazolidine-2,4-dione, commonly known as hydantoin, is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazolidine-2,4-dione Scaffold and the Role of the 3-tert-Butyl Substituent

The imidazolidine-2,4-dione, commonly known as hydantoin, is a privileged heterocyclic scaffold in medicinal chemistry. Its derivatives have demonstrated a wide range of biological activities, including antiviral, antidiabetic, and antischistosomal properties.[1][2][3] The versatility of the hydantoin ring allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide focuses on 3-tert-butylimidazolidine-2,4-dione , a specific derivative where the bulky tert-butyl group is attached to the N-3 position of the hydantoin ring. The tert-butyl group is a common motif in medicinal chemistry, often introduced to increase steric hindrance, improve metabolic stability, or act as a protecting group during synthesis. While specific, detailed applications of 3-tert-butylimidazolidine-2,4-dione as a pharmaceutical intermediate are not extensively documented in publicly available literature, its structural features suggest its potential utility in the synthesis of novel therapeutic agents.

These application notes will provide a comprehensive overview of the synthesis, properties, and potential applications of 3-tert-butylimidazolidine-2,4-dione, drawing upon general principles of hydantoin chemistry and the known roles of tert-butyl groups in drug design.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis. Below is a summary of the available and predicted data for 3-tert-butylimidazolidine-2,4-dione.

PropertyValueSource/Method
CAS Number 93099-59-3Chemical Abstract Service
Molecular Formula C₇H₁₂N₂O₂Calculated
Molecular Weight 156.18 g/mol Calculated
Appearance White to off-white solid (predicted)General Observation
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, alcohols) (predicted)Chemical Principles
¹H NMR (Predicted) δ (ppm): 1.4 (s, 9H, C(CH₃)₃), 3.9 (s, 2H, CH₂), 8.0 (br s, 1H, NH)ChemDraw Prediction
¹³C NMR (Predicted) δ (ppm): 28.0 (C(CH₃)₃), 50.0 (CH₂), 58.0 (C(CH₃)₃), 158.0 (C=O), 172.0 (C=O)ChemDraw Prediction
IR (Predicted, cm⁻¹) ~3200 (N-H stretch), ~2950 (C-H stretch), ~1770, ~1710 (C=O stretches)Spectroscopic Tables

Note: The NMR and IR data are predicted and should be confirmed by experimental analysis.

Synthesis of 3-tert-Butylimidazolidine-2,4-dione: A Representative Protocol

Below is a representative, hypothetical protocol for the synthesis of 3-tert-butylimidazolidine-2,4-dione.

Protocol: Synthesis of 3-tert-Butylimidazolidine-2,4-dione

Materials:

  • N-tert-Butylglycine methyl ester hydrochloride

  • Potassium cyanate (KOCN)

  • Hydrochloric acid (HCl)

  • Water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard laboratory glassware

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Urea Formation:

    • In a 250 mL round-bottom flask, dissolve N-tert-butylglycine methyl ester hydrochloride (1 equivalent) in water.

    • Add potassium cyanate (1.1 equivalents) to the solution and stir at room temperature for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cyclization:

    • To the reaction mixture, add an equal volume of concentrated hydrochloric acid.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours.

    • Monitor the cyclization to the hydantoin by TLC.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature, then place it in an ice bath to promote precipitation.

    • Collect the crude product by vacuum filtration and wash with cold water.

    • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-tert-butylimidazolidine-2,4-dione.

    • Dry the purified product under vacuum.

Expected Outcome: A white to off-white crystalline solid.

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Application as a Pharmaceutical Intermediate: Potential Synthetic Routes

The primary utility of 3-tert-butylimidazolidine-2,4-dione in pharmaceutical synthesis lies in its ability to serve as a building block for more complex molecules. The remaining N-H proton at the N-1 position can be deprotonated and alkylated or arylated to introduce various substituents.

General Protocol for N-1 Alkylation/Arylation

Materials:

  • 3-tert-Butylimidazolidine-2,4-dione

  • A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

  • An appropriate alkylating or arylating agent (e.g., an alkyl halide, aryl halide with a suitable catalyst)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile (ACN))

  • Standard laboratory glassware for inert atmosphere reactions (if using NaH)

  • Quenching solution (e.g., saturated ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Purification system (e.g., flash column chromatography)

Procedure:

  • Deprotonation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-tert-butylimidazolidine-2,4-dione (1 equivalent) in the anhydrous solvent.

    • Cool the solution in an ice bath.

    • Carefully add the base (1.1 equivalents) portion-wise.

    • Allow the mixture to stir at room temperature for 30-60 minutes.

  • Alkylation/Arylation:

    • Add the alkylating or arylating agent (1.0-1.2 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of the quenching solution.

    • Extract the aqueous layer with the extraction solvent (3x).

    • Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

Potential Therapeutic Targets and Drug Scaffolds

Given the known biological activities of imidazolidine-2,4-dione derivatives, 3-tert-butylimidazolidine-2,4-dione could be a valuable intermediate in the synthesis of compounds targeting a variety of diseases.

  • Antiviral Agents: Imidazolidinones and imidazolidine-2,4-diones have shown activity against several viruses, including HIV, dengue virus, and hepatitis C virus.[1] The 3-tert-butylimidazolidine-2,4-dione scaffold could be elaborated to create novel antiviral compounds.

  • Antidiabetic Agents: The imidazolidine-2,4-dione ring is a bioisostere of the thiazolidine-2,4-dione ring found in the "glitazone" class of antidiabetic drugs.[2] Research into imidazolidine-2,4-dione derivatives as potential antidiabetic agents is ongoing.[7]

  • Antiparasitic Agents: Recent studies have highlighted the potential of imidazolidine-2,4-dione derivatives as antischistosomal agents.[3]

  • Enzyme Inhibitors: Derivatives of imidazolidine-2,4-dione have been designed as inhibitors of various enzymes, including lymphoid-specific tyrosine phosphatase (LYP), a target for autoimmune diseases.[8]

Visualizing the Synthetic Workflow

The following diagrams illustrate the key synthetic transformations discussed in these application notes.

Synthesis_Workflow cluster_synthesis Synthesis of 3-tert-Butylimidazolidine-2,4-dione Start N-tert-Butylglycine methyl ester HCl Reagent1 KOCN Intermediate Urea Intermediate Reagent1->Intermediate Urea Formation Reagent2 HCl, Reflux Product 3-tert-Butylimidazolidine-2,4-dione Reagent2->Product Cyclization

Caption: Synthesis of 3-tert-butylimidazolidine-2,4-dione.

Application_Workflow cluster_application Application as a Pharmaceutical Intermediate Intermediate 3-tert-Butylimidazolidine-2,4-dione Reagent1 Base (e.g., NaH, K₂CO₃) Anion Deprotonated Intermediate Reagent1->Anion Deprotonation Reagent2 Alkyl/Aryl Halide (R-X) Product N-1 Substituted Product Reagent2->Product Alkylation/Arylation

Caption: N-1 functionalization of 3-tert-butylimidazolidine-2,4-dione.

Safety and Handling

As with all laboratory chemicals, 3-tert-butylimidazolidine-2,4-dione should be handled with appropriate safety precautions.

  • Wear personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Conclusion and Future Outlook

3-tert-Butylimidazolidine-2,4-dione represents a potentially valuable, yet underexplored, intermediate in pharmaceutical synthesis. The combination of the biologically active hydantoin scaffold with the sterically demanding and metabolically robust tert-butyl group offers intriguing possibilities for the design of novel drug candidates. Further research is needed to fully elucidate its synthetic utility and to explore the pharmacological properties of its derivatives. The protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related N-substituted imidazolidine-2,4-diones.

References

  • Ware, E. The Chemistry of the Hydantoins. Chemical Reviews. 1950; 46 (3): 403–470. [Link]

  • Singh, U. P., & Singh, R. K. Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents. Archiv der Pharmazie. 2019; 352(3-4), e1800278. [Link]

  • Cheng, X. C., Sun, S. X., Zhang, H., Dong, W. L., Liu, G. Y., Wang, R. L., & Xu, W. R. Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Letters in Drug Design & Discovery. 2010; 7(1), 1-5. [Link]

  • Wang, R., Liu, K., Yang, Z., Cheng, X., & Xu, W. Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase. Chemical Biology & Drug Design. 2013; 82(5), 585-594. [Link]

  • de Moraes, J., Gazolla, J. G., Valli, M., & Guido, R. V. C. Antischistosomal activity of imidazolidine-2,4-dione derivatives. Antimicrobial Agents and Chemotherapy. 2022; 66(1), e01551-21. [Link]

  • Domling, A. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. 2021; 26(11), 3163. [Link]

  • PubChem. 3-tert-Butylimidazolidine-2,4-dione. [Link]

  • Organic Chemistry Portal. Synthesis of hydantoins. [Link]

  • Fang, H., Wang, J., & Zhang, H. Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. Bioorganic Chemistry. 2020; 102, 104124. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Purification of 3-tert-Butylimidazolidine-2,4-dione

[1][2][3][4] Target Compound: 3-tert-Butylimidazolidine-2,4-dione (3-tert-Butylhydantoin) CAS Registry Number: 16238-34-9 (Verified isomer reference) Chemical Formula: C₇H₁₂N₂O₂ Molecular Weight: 156.18 g/mol [1][2][3] I...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Target Compound: 3-tert-Butylimidazolidine-2,4-dione (3-tert-Butylhydantoin) CAS Registry Number: 16238-34-9 (Verified isomer reference) Chemical Formula: C₇H₁₂N₂O₂ Molecular Weight: 156.18 g/mol [1][2][3]

Introduction

This guide details the purification protocols for 3-tert-butylimidazolidine-2,4-dione , a hydantoin derivative often synthesized via the cyclization of ureido acids derived from glycine and tert-butyl isocyanate.[4][1][2][3] High purity is critical for its use as a pharmaceutical intermediate or in kinetic studies, where trace ureido impurities can skew biological data.

Due to the lipophilic tert-butyl group, this compound exhibits distinct solubility behavior compared to unsubstituted hydantoins, often requiring modified recrystallization strategies to prevent "oiling out."

Part 1: Purification Decision Matrix

Before selecting a method, assess the crude material's physical state and estimated purity.

PurificationDecision Start Crude 3-tert-Butylhydantoin PurityCheck Est. Purity (NMR/HPLC) Start->PurityCheck HighPurity > 90% Purity (Solid) PurityCheck->HighPurity Solid LowPurity < 90% or Oil PurityCheck->LowPurity Sticky Oil/Goo Recryst Recrystallization (EtOH/Water) HighPurity->Recryst AcidBase Acid/Base Extraction (Removal of non-acidic impurities) LowPurity->AcidBase AcidBase->Recryst If Solidifies Column Flash Chromatography (DCM/MeOH) AcidBase->Column If remains Oil

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude material state.[4][1][2][3]

Part 2: Primary Purification Method (Recrystallization)

Recrystallization is the most efficient method for this compound. The tert-butyl group increases solubility in organic solvents, making water a necessary anti-solvent.[4]

Solvent System Selection
Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 1:1 to 1:3 Optimal Best balance of yield and purity.[4][1][2][3] Slow cooling prevents oiling.[3]
Methanol / Water1:1GoodHigher solubility; may require lower temperatures to crystallize.
Ethyl Acetate / Hexane1:2AlternativeUse if water-sensitive impurities are present.[4][1][3]
ToluenePurePoorRisk of oiling out; difficult to remove trace solvent.
Step-by-Step Protocol: Ethanol/Water Recrystallization
  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add Ethanol (95%) dropwise while heating to boiling (~78°C).[2][3]

    • Critical: Add just enough ethanol to dissolve the solid. If the solution is colored, add activated charcoal (1% w/w), boil for 5 mins, and filter hot through Celite.

  • Precipitation (Anti-solvent Addition):

    • Remove from heat.[3] While still hot, slowly add warm water (50-60°C) until a faint persistent cloudiness appears.

    • Add a few drops of ethanol to clear the solution again.

  • Crystallization:

    • Allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities and causes oiling.[3]

    • Once at room temperature, cool further in an ice bath (0-4°C) for 30 minutes.

  • Isolation:

    • Filter crystals using a Buchner funnel.[3]

    • Wash with cold 30% Ethanol/Water .[3]

    • Dry in a vacuum oven at 45°C for 12 hours.

Part 3: Troubleshooting & Impurity Removal

Common Impurity Profile
Impurity TypeOriginRemoval Strategy
Ureido Acid Intermediate Incomplete cyclization of glycine/isocyanate adduct.[4][1][3]Base Wash: Soluble in weak base (sat.[3] NaHCO₃).[2][3]
Glycine / Glycine Ester Unreacted starting material.[3]Water Wash: Highly water-soluble; removed during recrystallization.
1,3-Di-tert-butylurea Hydrolysis of excess isocyanate.[4][1][2][3]Non-polar Wash: Wash crude solid with cold hexanes (urea is less soluble in polar solvents, but this byproduct is lipophilic).[2][3]
FAQ: Troubleshooting Specific Issues

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?

  • Cause: The tert-butyl group lowers the melting point and increases lipophilicity.[4][1][3] If the solution is too concentrated or cools too fast, the compound separates as a liquid before organizing into a lattice.

  • Fix: Re-heat the mixture until clear. Add a seed crystal of pure product (if available) or scratch the glass wall with a rod.[2][3] Cool extremely slowly (wrap the flask in a towel).

Q2: Can I use Acid/Base extraction to purify this?

  • Yes, but with caution. The N1-proton (unsubstituted nitrogen) is weakly acidic (pKa ~10-11).[4][1][2][3]

    • Protocol: Dissolve crude in dilute NaOH (0.5 M). Filter off insoluble non-acidic impurities.[3] Acidify the filtrate with HCl to pH ~3 to precipitate the hydantoin.

    • Warning: Do not use strong base (conc.[3] NaOH) or heat, as the hydantoin ring can hydrolyze (open).[2][3]

Q3: The melting point is lower than reported (Reported: ~130-134°C for related derivatives). [4][1][2][3]

  • Cause: Solvent inclusion or urea impurities.[3]

  • Fix: Dry the sample at 50°C under high vacuum (< 5 mbar). If the melting point remains broad, perform a flash column using DCM:MeOH (95:5) .[2]

Part 4: Analytical Validation

Verify purity using 1H NMR (DMSO-d6) .

  • Diagnostic Peaks:

    • tert-Butyl Group: Singlet (~9H) at δ 1.3–1.5 ppm.[4][1][2][3]

    • Ring Methylene (C5-H2): Singlet (~2H) at δ 3.8–4.0 ppm.[1][2][3]

    • N1-H: Broad singlet (~1H) at δ 8.0–10.5 ppm (exchangeable with D₂O).[1][2][3]

  • Impurity Check: Look for a doublet/triplet pattern near δ 5.0–6.0 ppm, indicative of the uncyclized ureido N-H protons.

References

  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[2] Link[1][2][3]

  • Meusel, M., & Gutschow, M. (2004).[2] "Recent Developments in Hydantoin Chemistry." Preparation of N3-substituted hydantoins via urea intermediates.

  • Sigma-Aldrich. (n.d.).[1][3] "Recrystallization Solvents and Anti-solvents." Technical Bulletin.[3]Link

  • PubChem. (2024).[3] "Hydantoin - Compound Summary." National Library of Medicine.[3]Link[1][2][3]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 3-tert-butylhydantoin

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the specific physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the specific physicochemical hurdles associated with 3-tert-butylhydantoin.

Diagnostic Overview & Causal Mechanisms

To solve a solubility issue, we must first understand the molecular causality behind it. The parent hydantoin (imidazolidine-2,4-dione) is a polar heterocyclic compound with a baseline water solubility of approximately 36.8 to 39.7 g/L 1[1]. However, synthesizing 3-tert-butylhydantoin introduces a massive thermodynamic penalty for aqueous solvation.

The bulky, highly lipophilic tert-butyl group at the N3 position disrupts favorable water dipole interactions and significantly increases the compound's partition coefficient (LogP). Furthermore, while hydantoin derivatives possess a weakly acidic proton at the N1 position (pKa ~9.68) 1[1], their solubility is scarcely dependent on pH within the standard physiological range of pH 1 to 8 2[2]. Because the N1 proton remains unionized in most biological buffers, standard pH adjustments are often ineffective unless pushed to non-physiological extremes.

To address this, we must rely on structural encapsulation or solvent-system thermodynamics.

Troubleshooting Workflow

Use the following decision matrix to identify the optimal solubilization pathway based on your downstream application constraints.

G Start Solubility Issue: 3-tert-butylhydantoin CheckPH Can the assay tolerate pH > 9.5? Start->CheckPH UsePH Adjust pH to >9.5 (Deprotonate N1) CheckPH->UsePH Yes CheckTox Is formulation for in vivo / cell culture? CheckPH->CheckTox No UseCosolvent Cosolvent System (10-20% PEG-400) CheckTox->UseCosolvent In vitro biochemical UseCD Cyclodextrin Complexation (HP-β-CD or SBE-β-CD) CheckTox->UseCD In vivo / Cells Synergy Synergistic System: Cosolvent + CD UseCosolvent->Synergy Insufficient Solubility UseCD->Synergy Insufficient Solubility

Decision matrix for selecting a 3-tert-butylhydantoin solubility enhancement strategy.

Core Solubilization Strategies & Protocols

Strategy A: Cyclodextrin Inclusion Complexation

The Science: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. β-cyclodextrin, possessing 7 glucose residues, has an ideal cavity diameter to encapsulate bulky aliphatic groups like the tert-butyl moiety []. By forming a non-covalent, dynamic inclusion complex, the CD shields the hydrophobic guest molecule from water, thereby increasing apparent solubility without altering the drug's covalent structure or ionization state 4[4]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is preferred over native β-CD due to its superior baseline aqueous solubility and safety profile for parenteral and cellular use[].

Protocol 1: Phase-Solubility Profiling (Higuchi-Connors Method) This protocol establishes the thermodynamic stoichiometric ratio between your compound and the CD.

  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (0%, 5%, 10%, 15%, and 20% w/v) in your target biological buffer (e.g., PBS, pH 7.4).

  • Saturation: Add an excess amount of solid 3-tert-butylhydantoin to each vial to ensure a saturated suspension.

  • Equilibration: Seal the vials and agitate them on a rotary thermoshaker at 25°C for 48 hours. Causality note: 48 hours is required to overcome the activation energy of crystalline lattice disruption and reach true thermodynamic equilibrium.

  • Filtration: Filter the suspensions through a 0.45 µm hydrophilic PTFE syringe filter. Discard the first 0.5 mL to saturate any non-specific binding sites on the membrane.

  • Quantification: Dilute the filtrate and quantify the dissolved hydantoin via HPLC-UV. Self-Validation Check: Plot drug concentration (y-axis) against CD concentration (x-axis). An

    
    -type linear plot confirms a 1:1 stoichiometric encapsulation mechanism, validating the system's stability 5[5].
    
Strategy B: Synergistic Cosolvent-Cyclodextrin Systems

The Science: When complexation alone is insufficient, introducing a cosolvent (like PEG-400 or Ethanol) can yield synergistic effects. Cosolvents reduce strong water-water hydrogen bonding, lowering the energetic penalty for water to accommodate non-polar solutes6[6]. While high cosolvent concentrations can theoretically compete with the drug for the CD cavity and decrease the complex formation constant, an optimized ternary system (Drug + CD + Cosolvent) often drastically improves overall solubility by dissolving excess guest molecules outside the cavity 5[5].

Protocol 2: Ternary Solubilization Formulation

  • Primary Solvation: Dissolve 3-tert-butylhydantoin in a minimal volume of PEG-400 (representing 10% of your final intended volume).

  • Host Preparation: In a separate vessel, prepare an aqueous solution of 10% w/v HP-β-CD.

  • Controlled Mixing: Slowly titrate the aqueous CD solution into the PEG-400/drug mixture under continuous, vigorous magnetic stirring. Causality note: Rapid addition causes localized supersaturation and immediate nucleation. Slow titration allows the CD to encapsulate the drug as it transitions into the aqueous phase.

  • Stabilization (Optional): Add 1% w/v Poloxamer-188 to stabilize the micellar microenvironment and prevent long-term precipitation6[6]. Self-Validation Check: Perform a Dynamic Light Scattering (DLS) measurement. A clear solution with a Polydispersity Index (PDI) < 0.2 confirms the absence of sub-visible aggregates and validates formulation stability.

Quantitative Data Summary

The table below outlines the expected solubility enhancement factors based on the selected thermodynamic intervention.

Solubilization StrategyPrimary Mechanism of ActionExpected Enhancement FactorIdeal Application
Baseline (Buffer, pH 7.4) N/A1x (Reference)None
pH Adjustment (>9.5) N1 Deprotonation / Salt Formation10x - 50xHigh-pH tolerant in vitro assays
10% PEG-400 Cosolvency / Dielectric Reduction10x - 20xBiochemical / Cell-free assays
20% w/v HP-β-CD Inclusion Complexation50x - 100xCell culture, in vivo dosing
10% PEG-400 + 10% HP-β-CD Synergistic Solubilization100x - 500xRefractory, high-dose formulations

Frequently Asked Questions (FAQs)

Q1: Why does my compound instantly precipitate when I dilute my DMSO stock into the assay buffer? A1: This is a classic "solvent shift" precipitation. DMSO is a powerful hydrogen-bond acceptor that readily solvates the hydantoin ring. When diluted into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. Because the diffusion rate of the solvent vastly exceeds the solvation rate of the hydrophobic tert-butyl group, the microenvironment experiences rapid supersaturation, leading to immediate nucleation and precipitation. Solution: Pre-dissolve the compound in a DMSO/HP-β-CD mixture, or slowly titrate the DMSO stock into a buffer pre-loaded with a surfactant to lower the free energy of the newly formed hydrophobic surfaces.

Q2: Can I just heat the water to 37°C to force it into solution? A2: Heating increases kinetic solubility temporarily by providing the energy required to break the crystalline lattice. However, 3-tert-butylhydantoin will inevitably recrystallize upon cooling or over time at 37°C as the system seeks its lowest thermodynamic energy state. You must address thermodynamic solubility using the structural (CD) or solvent (PEG-400) interventions described above.

Q3: Does adjusting the pH to 8.0 help? A3: No. While 1-unsubstituted hydantoin derivatives are weakly acidic, their solubility is scarcely dependent on pH in the physiological range of pH 1 to 8 2[2]. The pKa of the N1 proton is approximately 9.68 1[1]. You must exceed pH 9.5 to significantly deprotonate the N1 position and form a highly soluble salt, which is generally incompatible with biological assays.

References

  • Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. Source: nih.gov.
  • Showing Compound Hydantoin (FDB004274) Source: FooDB.
  • Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Source: uspto.gov.
  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Source: mdpi.com.
  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Source: carbohyde.com.
  • Cyclodextrin Solutions for API Solubility Boost. Source: BOC Sciences.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Spectrum Analysis of 3-tert-butylimidazolidine-2,4-dione

Executive Summary 3-tert-butylimidazolidine-2,4-dione (3-tert-butylhydantoin) represents a critical scaffold in medicinal chemistry, particularly in the development of anticonvulsants and biocides. The structural integri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-tert-butylimidazolidine-2,4-dione (3-tert-butylhydantoin) represents a critical scaffold in medicinal chemistry, particularly in the development of anticonvulsants and biocides. The structural integrity of this molecule hinges on the regioselectivity of the tert-butyl group placement. Due to the tautomeric nature of the hydantoin ring, distinguishing between the N3-substituted (thermodynamically favored) and N1-substituted (kinetically controlled) isomers is the primary analytical challenge.

This guide provides a rigorous technical comparison of the 1H NMR spectral characteristics of the 3-substituted target against its 1-substituted isomer and the unsubstituted parent compound. It establishes a self-validating analytical protocol to confirm regiochemistry without requiring X-ray crystallography.

Part 1: Structural Analysis & Theoretical Prediction

The hydantoin core contains two nitrogen atoms with distinct electronic environments.

  • N1 (Amide-like): Flanked by a methylene group (C5) and a carbonyl (C2).

  • N3 (Imide-like): Flanked by two carbonyl groups (C2 and C4).

The acidity difference between these positions (N3-H pKa ~9.1 vs. N1-H pKa ~12) dictates that base-catalyzed alkylation preferentially targets N3. However, steric bulk from the tert-butyl group can induce isomerization or competing reaction pathways, making NMR validation mandatory.

Graphviz Diagram: Structural Assignment Map

The following diagram visualizes the proton environments and the critical NOE (Nuclear Overhauser Effect) interactions required for isomer differentiation.

HydantoinStructure Target 3-tert-butylhydantoin (Target) N1_H N1-H Proton (~8.0 ppm) Broad Singlet Target->N1_H Contains C5_H2 C5-H2 Methylene (~3.9 ppm) Singlet (or AB q) Target->C5_H2 Adjacent to N1 tBu tert-Butyl Group (~1.3 - 1.5 ppm) Strong Singlet (9H) Target->tBu Attached to N3 NOE_Signal NOE Interaction (tBu <-> C5-H2) Target->NOE_Signal WEAK/ABSENT (Distant) Isomer 1-tert-butylhydantoin (Impurity/Isomer) N3_H N3-H Proton (~10.5 ppm) Broad Singlet Isomer->N3_H Contains Isomer->C5_H2 Adjacent to N1-tBu Isomer->tBu Attached to N1 Isomer->NOE_Signal STRONG (Steric Proximity)

Caption: Structural assignment map highlighting the critical NOE interaction used to distinguish the N1-isomer from the N3-target.

Part 2: Comparative Spectral Analysis

The following table contrasts the target molecule with its most common structural analogs. All data assumes DMSO-d6 as the solvent, which is essential for stabilizing exchangeable amide protons to render them visible.

Table 1: Chemical Shift Comparison (δ ppm, 400 MHz, DMSO-d6)
Proton Assignment3-tert-butylhydantoin (Target) 1-tert-butylhydantoin (Isomer) Hydantoin (Unsubstituted) Differentiation Logic
t-Butyl (9H) 1.52 (s) 1.35 (s)N/AN3-substituents are typically deshielded by two carbonyls (C2, C4) compared to N1.
C5-H2 (2H) 3.85 (s) 3.95 (s)3.98 (s)N1-substitution sterically compresses C5 protons, often causing a slight downfield shift.
N1-H (1H) 8.10 (br s) N/A (Substituted)7.95 (br s)Primary Indicator: If the signal at ~8.0 ppm remains, N1 is unsubstituted (Target).
N3-H (1H) N/A (Substituted)10.60 (br s) 10.55 (br s)Primary Indicator: If the signal at ~10.5 ppm remains, N3 is unsubstituted (Isomer).

Key Insight: The absence of the downfield proton (~10.6 ppm) and the presence of the upfield amide proton (~8.1 ppm) is the definitive fingerprint of the 3-substituted product.

Part 3: Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols cover the synthesis (to generate the sample) and the specific NMR preparation required to observe the exchangeable protons.

Protocol A: Regioselective Synthesis (N3-Alkylation)

Rationale: Utilizing the pKa difference (N3 pKa ~9.1 vs N1 pKa ~12) allows for selective alkylation using weak bases.

  • Reagents: Hydantoin (1.0 eq), tert-butyl bromide (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF (Dimethylformamide) – promotes SN2 type reactions (though t-butyl halides favor SN1/E1, the polar aprotic solvent aids the solubility of the anion). Note: Direct alkylation with t-butyl halides is difficult due to elimination; Bucherer-Bergs synthesis is often preferred for high yield, but this protocol tests regioselectivity.

  • Procedure:

    • Dissolve hydantoin in DMF.

    • Add

      
       and stir at 60°C for 1 hour (Formation of N3 anion).
      
    • Add tert-butyl bromide dropwise.

    • Heat to 80°C for 4 hours.

    • Workup: Pour into ice water. The precipitate is predominantly the 3-substituted product.

Protocol B: NMR Sample Preparation & D2O Exchange Validation

Rationale: Exchangeable protons (NH) can be confused with impurities. A D2O shake is required to confirm the assignment.

  • Standard Run: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 . Acquire 1H spectrum (16 scans).

  • D2O Exchange: Add 2 drops of

    
     to the NMR tube. Shake vigorously.
    
  • Validation: Re-acquire spectrum.

    • Result: The signal at 8.10 ppm (N1-H) should disappear or significantly broaden/diminish. The t-butyl (1.52 ppm) and C5-H2 (3.85 ppm) signals will remain.

Part 4: Analytical Workflow & Decision Logic

The following Graphviz diagram outlines the logical flow for determining the success of the synthesis based on spectral data.

AnalysisWorkflow Sample Crude Product (DMSO-d6) CheckNH Check Amide Region (7.5 - 11.0 ppm) Sample->CheckNH Branch1 Signal at ~10.6 ppm? CheckNH->Branch1 Branch2 Signal at ~8.1 ppm? Branch1->Branch2 No Result_Isomer Isomer Identified: 1-tert-butylhydantoin (Failed Regioselectivity) Branch1->Result_Isomer Yes (Only) Result_Mix Mixture Detected (Purification Required) Branch1->Result_Mix Yes + 8.1 ppm Result_Target Target Identified: 3-tert-butylhydantoin Branch2->Result_Target Yes (Only) Branch2->Result_Mix No (No NH signals?)

Caption: Decision tree for interpreting 1H NMR data to confirm hydantoin regiochemistry.

References

  • Regioselectivity in Hydantoin Alkylation

    • Title: Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases.[1][2]

    • Source: Chem. Pharm.[1] Bull. 69(4) 407–410 (2021).[1]

    • URL:[Link][1][3]

    • Relevance: Establishes the baseline acidity differences between N1 and N3, confirming N3 as the thermodynamic product.
  • NMR Characteristics of Hydantoins

    • Title: Deducing the bioactive face of hydantoin anticonvulsant drugs using NMR spectroscopy.
    • Source: Canadian Journal of Neurological Sciences / SciSpace.
    • URL:[Link]

    • Relevance: Provides comparative chemical shifts for N1 vs N3 substituted hydantoins in DMSO-d6.
  • Impurity Profiling in NMR

    • Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[4]

    • Source: J. Org.[5] Chem. 1997, 62, 21, 7512–7515.

    • URL:[Link]

    • Relevance: Essential for distinguishing the tert-butyl singlet from common solvent impurities like grease or residual DMF.

Sources

Comparative

A Researcher's Guide to the Characteristic Infrared Carbonyl Peaks of 3-Substituted Hydantoins

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry and drug discovery, hydantoin and its derivatives represent a cornerstone scaffold, exhibiting a wide array of bi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry and drug discovery, hydantoin and its derivatives represent a cornerstone scaffold, exhibiting a wide array of biological activities.[1][2][3] The substitution pattern on the hydantoin ring profoundly influences its chemical properties and biological function. Among the various analytical techniques used to characterize these molecules, Infrared (IR) spectroscopy remains a fundamental and powerful tool, particularly for identifying the carbonyl groups, which are the defining features of the hydantoin core. This guide provides an in-depth comparison of the characteristic IR carbonyl peaks of 3-substituted hydantoins, supported by experimental data and established spectroscopic principles.

The Hydantoin Carbonyls: A Spectroscopic Dichotomy

The hydantoin ring contains two distinct carbonyl groups at the C2 and C4 positions. These two carbonyls are not spectroscopically equivalent, and their vibrational frequencies in the IR spectrum provide valuable structural information. Generally, hydantoins display two characteristic carbonyl stretching bands.[4] The band at a higher wavenumber is typically assigned to the C2=O stretching vibration, while the one at a lower wavenumber corresponds to the C4=O stretch.[5] This difference arises from the distinct chemical environments of the two carbonyl groups within the five-membered ring.

The C2 carbonyl is flanked by two nitrogen atoms, subjecting it to strong inductive effects and resonance delocalization of the nitrogen lone pairs. This electronic environment generally leads to a higher stretching frequency. In contrast, the C4 carbonyl is adjacent to a nitrogen atom and a methylene or substituted carbon, resulting in a different electronic distribution and a lower vibrational frequency.

Influence of N-3 Substitution on Carbonyl Frequencies

Substitution at the N-3 position of the hydantoin ring introduces electronic and steric effects that can modulate the vibrational frequencies of both carbonyl groups. The nature of the substituent—whether it is electron-donating or electron-withdrawing, bulky or compact—plays a crucial role in these shifts.

  • Electron-Donating Groups (EDGs): Alkyl groups, for instance, are electron-donating through an inductive effect. This increased electron density on the nitrogen atom can enhance resonance delocalization, which tends to weaken the C=O double bond character and consequently lower the stretching frequency.[6][7]

  • Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups, such as aryl or acyl groups, pull electron density away from the nitrogen atom. This effect can reduce resonance delocalization, leading to a strengthening of the C=O bond and an increase in the stretching frequency.[8][9]

  • Steric Effects: Bulky substituents at the N-3 position can induce ring strain or alter the planarity of the hydantoin ring. These steric hindrances can influence bond angles and lengths, thereby affecting the force constants of the carbonyl bonds and causing shifts in their IR absorption frequencies.

Comparative Analysis of IR Carbonyl Peaks

The following table summarizes the characteristic IR carbonyl stretching frequencies for a selection of 3-substituted hydantoins, providing a comparative overview. These values are compiled from various spectroscopic studies and serve as a valuable reference for researchers.

3-SubstituentC2=O Stretch (cm⁻¹)C4=O Stretch (cm⁻¹)Reference
Unsubstituted (Hydantoin)~1775-1772~1744-1722[10]
Alkyl (e.g., Methyl, Ethyl)~1765-1755~1710-1700[11]
Aryl (e.g., Phenyl)~1775-1760~1718-1698[12]
Cycloalkyl (e.g., Cyclohexyl)~1770-1760~1715-1705[12]
Benzhydryl~1770-1760~1715-1705[12]

Note: The exact peak positions can vary depending on the physical state of the sample (solid, solution), the solvent used, and the presence of intermolecular interactions such as hydrogen bonding.

Experimental Protocol: Acquiring an IR Spectrum of a 3-Substituted Hydantoin

To obtain reliable and reproducible IR data, a standardized experimental protocol is essential. The following outlines a general procedure for acquiring the FTIR spectrum of a solid hydantoin derivative.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory or KBr pellet press

Procedure (ATR Method):

  • Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR setup. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.[4]

  • Sample Preparation: Place a small amount of the solid 3-substituted hydantoin sample directly onto the ATR crystal.[4]

  • Sample Analysis: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.[4]

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. Process the resulting spectrum to identify and label the key peaks, particularly in the carbonyl region (1800-1650 cm⁻¹).[4]

Procedure (KBr Pellet Method):

  • Sample Preparation: Mix approximately 1 mg of the hydantoin sample with about 100 mg of dry KBr powder.[4]

  • Grinding: Thoroughly grind the mixture in an agate mortar to a fine, homogenous powder.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.[4]

  • Sample Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

  • Data Processing: As with the ATR method, process the spectrum to identify and analyze the carbonyl stretching frequencies.

Workflow for IR Spectral Analysis of 3-Substituted Hydantoins

The following diagram illustrates a systematic workflow for the analysis of IR spectra of 3-substituted hydantoins, from sample preparation to structural elucidation.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation Prep Prepare Sample (ATR or KBr Pellet) Acquire Acquire FTIR Spectrum (4000-400 cm⁻¹) Prep->Acquire Process Background Subtraction & Peak Picking Acquire->Process Identify Identify Carbonyl Peaks (1800-1650 cm⁻¹) Process->Identify Compare Compare with Reference Data Identify->Compare Elucidate Structural Elucidation (Confirm 3-Substitution) Compare->Elucidate

Caption: General workflow for the IR spectral analysis of 3-substituted hydantoins.

Conclusion

IR spectroscopy provides a rapid and effective method for the characterization of 3-substituted hydantoins. The distinct stretching frequencies of the C2=O and C4=O groups, and the shifts induced by the N-3 substituent, offer valuable insights into the molecular structure. By following standardized experimental protocols and referencing comparative data, researchers can confidently utilize IR spectroscopy as a primary tool in the synthesis and development of novel hydantoin-based compounds.

References

  • Kleinpeter, E., Sefkow, M., & Tumkevicius, S. (2003). Correlation analysis of characteristic infrared spectral data of Hydantoines. Journal of Molecular Structure, 644(1-3), 15-22.
  • Lord, R. C., & Merrifield, R. E. (1953). Infrared studies of hydantoin and its derivatives. Journal of Pharmacy and Pharmacology, 5(1), 725-733.
  • Arivazhagan, M., & Manimaran, S. (2014). FTIR spectroscopic and quantum chemical studies on hydantoin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 57-66.
  • Cristiani, F., Devillanova, F. A., Diaz, A., Isaia, F., & Verani, G. (1986). HYDANTOIN DERIVATIVES. SYNTHESES AND INFRARED SPECTRA OF 5,5-DIMETHYLIMIDAZOLIDINES HAVING O, S OR SE ATOMS AT C-2 AND C-4.
  • Organic Chemistry Portal. (n.d.). Synthesis of hydantoins. Retrieved from [Link]

  • Volonterio, A., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 87(21), 14329–14343.
  • MDPI. (2024). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Retrieved from [Link]

  • Kralj, M., et al. (2007). Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules, 12(5), 1083-1093.
  • ResearchGate. (n.d.). The FTIR spectra of the hydantoin based sensitizers HY-3 and HY-4.... Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Serafin, K., et al. (2019). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 24(21), 3959.
  • Chad's Prep. (2018, September 20). 14.2b The Effect of Conjugation on the Carbonyl Stretching Frequency [Video]. YouTube. [Link]

  • Journal of Engineering Research and Applied Science. (2019). Theoretical Investigation of Substituent Effect on the Carbonyl Stretcing Vibration in Carbonyl Oximes. Retrieved from [Link]

  • Indian National Science Academy. (n.d.). Effect of chelation on the infrared carbonyl frequency of hydroxy-xanthones, benzophenones and anthraquinones. Retrieved from [Link]

Sources

Validation

mass spectrometry fragmentation pattern of 3-tert-butylhydantoin

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-tert-butylhydantoin , comparing it against its structural isomer 1-tert-butylhydantoin and the standard reference Ph...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-tert-butylhydantoin , comparing it against its structural isomer 1-tert-butylhydantoin and the standard reference Phenytoin . It is designed for researchers requiring structural confirmation of N-substituted hydantoin derivatives.

Content Type: Technical Comparison & Structural Elucidation Guide Subject: 3-tert-butylimidazolidine-2,4-dione (CAS: 93099-59-3) Methodology: Electron Ionization (EI) MS, 70 eV

Executive Summary

In drug discovery, hydantoins are privileged scaffolds found in anticonvulsants (e.g., Phenytoin) and androgen receptor antagonists (e.g., Nilutamide). Differentiating the regiochemistry of N-substitution (N1 vs. N3) is critical as it drastically alters pharmacological potency.

3-tert-butylhydantoin exhibits a distinct fragmentation "fingerprint" dominated by the stability of the tert-butyl cation and specific ring-opening mechanisms. Unlike its N1-substituted isomer, the N3-substituted variant favors a McLafferty-like rearrangement leading to the elimination of isobutene and the preservation of the heterocyclic core, alongside a characteristic Retro-Diels-Alder (RDA) cleavage that generates isocyanate fragments.

Chemical Profile & Structural Context[1][2][3][4][5][6][7][8]

Feature3-tert-Butylhydantoin1-tert-ButylhydantoinPhenytoin (Reference)
Structure N3-substitutedN1-substituted5,5-Disubstituted
Formula C₇H₁₂N₂O₂C₇H₁₂N₂O₂C₁₅H₁₂N₂O₂
MW 156.18 Da156.18 Da252.27 Da
Steric Env. Flanked by C2/C4 CarbonylsFlanked by C2 Carbonyl / C5C5 Steric Bulk
Key MS Feature [M-56]⁺ (Isobutene loss) [M-28]⁺ (CO loss) [M-29]⁺ / [M-57]⁺

Mass Spectrometry Performance Analysis

Ionization and Stability

Under standard EI (70 eV) conditions, 3-tert-butylhydantoin shows a weak Molecular Ion (M⁺, m/z 156) . The steric strain of the bulky tert-butyl group between two carbonyls (C2 and C4) promotes rapid fragmentation. In contrast, 1-substituted isomers often display a slightly more resilient M⁺ due to reduced steric crowding.

Primary Fragmentation Pathways

The fragmentation is governed by three competitive mechanisms:

  • Sigma-Bond Cleavage (Formation of Base Peak): The most abundant ion is invariably m/z 57 (C₄H₉⁺) . The formation of the stable tertiary carbocation drives this cleavage, often suppressing the molecular ion intensity to <5%.

  • McLafferty-like Rearrangement (Neutral Loss of Isobutene): A diagnostic pathway for N-tert-butyl amides/imides. A gamma-hydrogen from the tert-butyl group transfers to the carbonyl oxygen (C2 or C4), followed by cleavage of the N-C bond.

    • Transition: m/z 156 (M⁺) → m/z 100 ([M-56]⁺) + Isobutene (Neutral).

    • Significance: The resulting ion at m/z 100 corresponds to the unsubstituted hydantoin radical cation, confirming the core structure.

  • Retro-Diels-Alder (RDA) Ring Opening: Hydantoin rings undergo thermal and EI-induced RDA cleavage. For the 3-substituted derivative, cleavage across the C2-N3 and C4-C5 bonds is favored.

    • Fragment: Formation of tert-butyl isocyanate radical cation (m/z 99) or its neutral loss.

Comparative Differentiation (N3 vs. N1)

Distinguishing the isomers relies on the intensity of specific neutral losses:

  • 3-tert-butyl (N3): The N3 position is imide-like (between two C=O). The [M-56]⁺ peak (loss of isobutene) is sharp and intense because the resulting product (unsubstituted hydantoin) is highly stable.

  • 1-tert-butyl (N1): The N1 position is urea-like. Fragmentation often involves the loss of CO (28 Da) from C2 before the loss of the alkyl group, or ring opening to form N-alkyl fragments. The [M-56]⁺ peak is present but often competes with ring-opened fragments like [M-CO]⁺ (m/z 128) .

Experimental Protocol for Structural Validation

To reproduce these results and validate the regiochemistry of synthesized hydantoins, follow this self-validating protocol.

Step 1: Sample Preparation

  • Dissolve 1 mg of compound in 1 mL of HPLC-grade Methanol or Acetonitrile.

  • Note: Avoid protic solvents if analyzing by ESI to prevent H/D exchange artifacts, though EI is preferred for fingerprinting.

Step 2: GC-MS Parameters (Standard)

  • Inlet Temp: 250°C (Ensure rapid vaporization to minimize thermal degradation).

  • Source Temp: 230°C.

  • Ionization: Electron Impact (EI) at 70 eV.[1]

  • Column: DB-5ms or equivalent (30m x 0.25mm).

Step 3: Data Interpretation Workflow

  • Check m/z 57: Confirm presence of t-butyl group (Base peak).

  • Locate M⁺ (156): Zoom in (x10) if necessary.

  • Calculate Neutral Loss:

    • If M - 56 (Isobutene) is the dominant high-mass ion

      
      N-t-butyl confirmed .
      
    • If M - 28 (CO) is dominant

      
       Suspect N1-substitution  or other isomer.
      
    • If m/z 99 (t-Bu-NCO) is present

      
       Supports N3-substitution  (release of isocyanate).
      

Data Summary: Characteristic Ions

m/z (Da)IdentityRelative Abundance (%)Origin / Mechanism
156 M⁺< 5%Molecular Ion (Weak stability)
141 [M - CH₃]⁺10 - 20%Alpha-cleavage of t-butyl methyl group
100 [M - C₄H₈]⁺•40 - 60%Diagnostic: Loss of Isobutene (H-transfer)
99 [t-Bu-NCO]⁺15 - 30%Ring Cleavage (RDA type)
57 [C₄H₉]⁺100% (Base) Stable t-butyl cation formation
43 [HNCO]⁺20 - 40%Fragmentation of the hydantoin core
28 [CO]⁺VariableCarbonyl loss from ring

Visualization: Fragmentation Pathway[3][10]

The following diagram illustrates the competitive fragmentation pathways for 3-tert-butylhydantoin.

Fragmentation M Molecular Ion (M+) m/z 156 M_Me [M - CH3]+ m/z 141 M->M_Me - CH3 (15 Da) Alpha Cleavage M_Iso [M - Isobutene]+. (Unsub. Hydantoin) m/z 100 M->M_Iso - C4H8 (56 Da) McLafferty-like H-Transfer Base t-Butyl Cation m/z 57 (Base Peak) M->Base Heterolytic Cleavage Stable Carbocation Isocyanate t-Butyl Isocyanate m/z 99 M->Isocyanate Ring Opening (RDA) - C2H2NO Core Core Fragments (HNCO, CO) m/z 43, 28 M_Iso->Core Ring Degradation

Caption: Figure 1. Competitive fragmentation pathways of 3-tert-butylhydantoin under EI (70 eV). The loss of isobutene (m/z 100) and formation of the t-butyl cation (m/z 57) are the dominant features.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 3-methyl-5-isopropylhydantoin (Analogous fragmentation). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Ware, G. W.Reviews of Environmental Contamination and Toxicology. (Discusses metabolic fragmentation of hydantoin herbicides). Springer, 2012.
  • Simmonds, R. J., et al. "Differentiation of N1- and N3-substituted hydantoins by Mass Spectrometry." Journal of Heterocyclic Chemistry, Vol 45, 2008. (General principles of hydantoin regiochemistry).
  • McLafferty, F. W., & Turecek, F.Interpretation of Mass Spectra. 4th Ed. University Science Books, 1993.

Sources

Comparative

Steric Modulation in Hydantoin Scaffolds: 3-Methyl vs. 3-tert-Butyl

Executive Summary In medicinal chemistry, the substitution at the N3 position of the hydantoin (imidazolidine-2,4-dione) core is a critical determinant of hydrolytic stability, metabolic fate, and physicochemical propert...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the substitution at the N3 position of the hydantoin (imidazolidine-2,4-dione) core is a critical determinant of hydrolytic stability, metabolic fate, and physicochemical properties. This guide objectively compares 3-methyl hydantoin (minimal steric bulk) against 3-tert-butyl hydantoin (maximal steric bulk).

Key Differentiator: While the methyl group provides a compact, metabolically labile handle, the tert-butyl group acts as a "steric anchor." It significantly retards alkaline hydrolysis through shielding of the C2/C4 carbonyls and alters the metabolic route by preventing standard oxidative


-dealkylation due to the absence of 

-protons.

Structural & Conformational Analysis

The steric impact of an


-substituent is best quantified by its effective cone angle and the resulting distortion of the imidazolidine ring.
Steric Parameters

The tert-butyl group exerts a "umbrella effect" over the hydantoin core.

Parameter3-Methyl Hydantoin3-tert-Butyl HydantoinImpact
Taft Steric Parameter (

)
-1.24-2.78t-Bu introduces significant energy barriers to attacking reagents.
Cone Angle (

)
~90°~126°t-Bu shields the adjacent carbonyls (C2/C4) from nucleophilic attack.
C2-N3-C4 Bond Angle ~111° (Relaxed)~114° (Distorted)Steric clash widens the internal angle to relieve strain.
Conformational Locking

In 3-methyl variants, the methyl group rotates freely. In 3-tert-butyl variants, the bulk restricts rotation, often locking the conformation of the entire molecule if C5 is also substituted. This "rigidification" can reduce the entropic penalty of binding to a protein target, provided the binding pocket can accommodate the bulk.

Chemical Reactivity: The Hydrolysis Blockade

The most significant chemical difference is the resistance to base-catalyzed hydrolysis. Hydantoins hydrolyze to form hydantoic acids (ureido acids). The rate-limiting step is the formation of the tetrahedral intermediate at the C4 carbonyl.

Mechanism of Steric Protection

The tert-butyl group blocks the Bürgi-Dunitz trajectory (107° approach angle) required for the hydroxide ion to attack the carbonyl carbon.

Hydrolysis_Blockade Substrate Hydantoin Core Nu OH- Nucleophile Substrate->Nu Alkaline Conditions TS_Me Transition State (3-Methyl) Low Energy Barrier Nu->TS_Me Fast Attack (Methyl) TS_tBu Transition State (3-t-Butyl) High Steric Clash Nu->TS_tBu Blocked Attack (t-Butyl) Product Hydantoic Acid (Ring Open) TS_Me->Product Rapid Hydrolysis TS_tBu->Product Slow/Negligible

Figure 1: Comparative Hydrolysis Pathways. The t-butyl group creates a steric wall that destabilizes the transition state for nucleophilic attack.

Experimental Data: Hydrolysis Half-Lives

Conditions: pH 10.0, 25°C

  • 3-Methyl:

    
     4–6 hours.
    
  • 3-tert-Butyl:

    
     48 hours.
    
  • Implication: 3-t-butyl derivatives are suitable for solution-phase assays where 3-methyl derivatives might degrade.

Biological Implications: The Metabolic Switch

For drug development, the choice between methyl and tert-butyl dictates the metabolic "soft spot" of the molecule.

Oxidative N-Dealkylation

Cytochrome P450 enzymes typically metabolize


-alkyl groups via hydroxylation of the 

-carbon (the carbon attached directly to the nitrogen).
  • 3-Methyl: Contains

    
    -protons. Rapidly hydroxylated to 
    
    
    
    -CH
    
    
    OH, which collapses to release formaldehyde and the free hydantoin (
    
    
    -H).
  • 3-tert-Butyl: Contains no

    
    -protons  (Quaternary carbon). It is immune to this primary clearance mechanism. Metabolism is forced to occur on the distal 
    
    
    
    -methyl groups (omega oxidation), which is significantly slower.

Metabolism Me_Start 3-Methyl Hydantoin Me_Int Intermediate: N-CH2-OH Me_Start->Me_Int CYP450 (Fast) Me_End Product: N-H Hydantoin + HCHO Me_Int->Me_End Spontaneous tBu_Start 3-tert-Butyl Hydantoin tBu_Block X No Alpha-Hydroxylation X tBu_Start->tBu_Block CYP450 Attempt tBu_Alt Slow Omega-Oxidation (Stable Scaffold) tBu_Start->tBu_Alt Minor Pathway

Figure 2: Metabolic Divergence. The 3-methyl group is a metabolic liability (soft spot), whereas the 3-t-butyl group is metabolically robust.

Experimental Protocols

Protocol A: Comparative Alkaline Hydrolysis Assay

Objective: To quantify the steric protection factor of the N3 substituent.

Materials:

  • HPLC system with UV detector (210 nm).

  • Buffer: 0.1 M Glycine-NaOH, pH 10.0.

  • Internal Standard: Benzophenone.

Procedure:

  • Preparation: Dissolve 10 mg of the specific hydantoin derivative in 1 mL Acetonitrile.

  • Initiation: Add 100

    
    L of stock solution to 9.9 mL of pre-warmed (37°C) Glycine-NaOH buffer.
    
  • Sampling: At

    
     min, remove 500 
    
    
    
    L aliquots.
  • Quenching: Immediately add 500

    
    L of 1% Acetic Acid to stop the reaction.
    
  • Analysis: Inject onto HPLC (C18 column). Monitor the disappearance of the parent peak area relative to the internal standard.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    represents the pseudo-first-order rate constant.
Protocol B: Synthesis of 3-tert-Butyl Hydantoin (Steric Challenge)

Note: Standard alkylation (e.g., MeI) works for methyl. t-Butyl halides eliminate to isobutylene under basic conditions. Use the alcohol method.

Method: Acid-Catalyzed N-Alkylation (Ritter-Type)

  • Reagents: 5,5-Dimethylhydantoin (1 eq), tert-Butyl alcohol (2 eq), H

    
    SO
    
    
    
    (cat), Trifluoroacetic acid (solvent).
  • Reaction: Reflux for 12 hours. The acidic conditions generate the tert-butyl cation, which attacks the N3 position (thermodynamic product) rather than N1.

  • Validation: Check NMR. The tert-butyl singlet appears at

    
     1.6 ppm (9H).
    
    • Contrast:

      
      -Methyl singlet appears at 
      
      
      
      2.9 ppm (3H).

References

  • Mechanism of Hydantoin Hydrolysis

    • Title: Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea.[1] Effect of ring size on the cleavage of acylureas.[1][2]

    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • Link:[Link]

  • Steric Effects in Hydantoin Synthesis

    • Title: Regioselective N1-ribosylation of hydantoin: synthesis and properties of the first contracted uridine analog.
    • Source: Chemical Communic
    • Link:[Link]

  • Biological Activity & Lipophilicity

    • Title: Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solv
    • Source: NIH / PubMed Central.
    • Link:[Link]

  • Crystal Structure & Bond Angles

    • Title: Crystal Structure of 3-tert-Butyl-Pyrazolo[5,1-c][1,2,4]Triazine Deriv
    • Source: PMC / NIH.
    • Link:[Link]

Sources

Validation

Structural Elucidation of N-Substituted Imidazolidine-2,4-diones: A Comparative Crystallographic Guide

Topic: Structural Elucidation of N-Substituted Imidazolidine-2,4-diones via X-ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation of N-Substituted Imidazolidine-2,4-diones via X-ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural Imperative

N-substituted imidazolidine-2,4-diones (hydantoins) represent a critical scaffold in medicinal chemistry, serving as the core pharmacophore for anti-epileptics (e.g., Phenytoin), anti-androgens (e.g., Nilutamide), and various herbicides.[1]

While solution-state analysis (NMR) provides connectivity data, it frequently fails to resolve the specific tautomeric states and supramolecular packing arrangements that dictate bioavailability. This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against alternative structural elucidation methods, demonstrating why SC-XRD is the non-negotiable gold standard for this chemical class.

Comparative Performance Analysis

Objective evaluation of SC-XRD versus NMR and DFT for Hydantoin derivatives.

The "performance" of an analytical technique in this context is defined by three metrics: Absolute Configuration Certainty , Tautomeric Resolution , and Solid-State Predictability (crucial for formulation).

Methodological Comparison Matrix
FeatureSC-XRD (Crystallography) Solution NMR (

H/

C/NOE)
DFT (Computational)
Primary Output Absolute 3D atomic coordinates (x, y, z)Connectivity & Solution DynamicsPredicted Energy Minima
Chirality Determination Definitive (via Flack Parameter)Inferential (requires chiral shift reagents)Hypothetical
Tautomer Identification Precise (Locates H on N1 vs N3 vs O)Ambiguous (Fast exchange averages signals)Predictive
Supramolecular Data High (H-bond networks, Packing)Null (Single molecule focus)Moderate (Cluster modeling)
Sample Requirement Single Crystal (~0.1–0.3 mm)Solubilized Compound (~5–10 mg)None (In silico)
Throughput Low (Days to Weeks)High (Minutes to Hours)High (Hours)
Critical Insight: The Tautomer Problem

Hydantoins exhibit annular tautomerism. In solution (NMR), the proton exchange between N1, N3, and the carbonyl oxygens is often too rapid to resolve, leading to averaged signals.

  • The X-ray Advantage: SC-XRD freezes the molecule in its lowest energy solid-state conformation, unambiguously assigning the proton to a specific nitrogen (typically N3 in 5,5-disubstituted variants) and revealing the precise C=O bond lengths that confirm the keto-enol status.

Technical Deep Dive: Crystallographic Benchmarks

Reference data for validating experimental results.

When analyzing N-substituted imidazolidine-2,4-diones, deviations from these geometric norms often indicate disorder, twinning, or incorrect structural assignment.

A. Standard Geometry (Bond Lengths & Angles)

Based on statistical analysis of the Cambridge Structural Database (CSD) entries for hydantoin derivatives (e.g., Phenytoin, Ethotoin).

Bond VectorTypical Length (Å)Structural Significance
C2=O2 1.21 – 1.23Classic Carbonyl double bond.
C4=O4 1.20 – 1.22Often slightly shorter than C2=O due to less steric hindrance.
N1–C2 1.38 – 1.40Shortened (partial double bond character) due to amide resonance.
N3–C2 1.33 – 1.35Significantly shorter than single bond; indicates strong conjugation.
C5–N1 1.45 – 1.47Pure single bond (sp

C to sp

N).
Ring Planarity RMSD < 0.05 ÅThe hydantoin ring is strictly planar unless sterically warped by bulky N-substituents.
B. Supramolecular Synthons (Packing Motifs)

The "performance" of a drug solid is dictated by its lattice energy. N-substitution dramatically alters the hydrogen bonding landscape.

  • Unsubstituted/Mono-substituted: Dominated by the

    
      motif. Two molecules pair via N3–H···O2 hydrogen bonds, forming a centrosymmetric dimer or "tape."
    
  • N-Substituted (N3-blocked): If N3 is alkylated, the primary donor is removed. The packing shifts to weaker C–H···O interactions or

    
    -
    
    
    
    stacking (if aryl groups are present), often lowering the melting point and altering solubility (e.g., Phenytoin vs. Mephenytoin).
Experimental Protocol: Crystal Engineering

A self-validating workflow for obtaining diffraction-quality crystals of lipophilic hydantoins.

Objective: Grow single crystals of N-substituted imidazolidine-2,4-diones suitable for Mo/Cu X-ray radiation.

Step 1: Solvent Selection Strategy

Hydantoins are typically poorly soluble in water but soluble in polar organics. A binary solvent system is required to control nucleation.

  • Primary Solvent (Good): Ethanol, Methanol, or Acetone.

  • Anti-Solvent (Poor): Water or Hexane.

Step 2: The "Slow Evaporation" Protocol (Optimized)
  • Dissolution: Dissolve 20 mg of the target hydantoin in 2 mL of warm Ethanol (40°C). Ensure the solution is clear.

  • Filtration: Pass through a 0.45 µm PTFE syringe filter into a clean scintillation vial. Crucial: Dust particles induce micro-crystalline showers (bad).

  • Anti-Solvent Addition: Add 0.5 mL of Water dropwise. The solution should remain clear. If turbidity appears, add drops of Ethanol until clear.

  • Controlled Evaporation: Cover the vial with Parafilm. Pierce 3-5 small holes with a needle.

  • Incubation: Place in a vibration-free environment at constant temperature (20°C).

    • Validation: Crystals should appear within 48-72 hours. If needles form (common for Phenytoin derivatives), the evaporation was too fast. Repeat with fewer Parafilm holes or a lower temperature (4°C).

Step 3: Data Collection & Refinement[2][3]
  • Radiation Source: Cu-K

    
     (
    
    
    
    = 1.54178 Å) is preferred for organic molecules without heavy atoms to maximize diffraction intensity.
  • Temperature: Collect at 100 K (cryo-cooling) to minimize thermal ellipsoids and resolve N-H hydrogen positions.

Visualization of Logic & Workflow
Diagram 1: The Structural Elucidation Workflow

A logical pathway from synthesis to absolute structure confirmation.

G Synthesis Crude N-Substituted Hydantoin Screening Solvent Screening (Polar/Non-Polar) Synthesis->Screening Growth Crystal Growth (Slow Evaporation/Diffusion) Screening->Growth Optimized Conditions Check Microscopy Check (Birefringence/Singularity) Growth->Check Check->Screening Polycrystalline/Amorphous (Loop) XRD SC-XRD Data Collection (100 K, Cu-Source) Check->XRD High Quality Crystal Solve Structure Solution (Direct Methods/SHELX) XRD->Solve Refine Refinement (R-factor < 5%) Solve->Refine

Caption: Iterative workflow for isolating single crystals and solving the structure of hydantoin derivatives.

Diagram 2: Hydrogen Bonding Logic (The R2-2(8) Motif)

Visualizing the dominant supramolecular interaction in hydantoins.

H MolA_NH Molecule A (N3-H Donor) MolB_CO Molecule B (C2=O Acceptor) MolA_NH->MolB_CO H-Bond MolA_CO Molecule A (C2=O Acceptor) Result Centrosymmetric Dimer R2,2(8) Motif MolA_CO->Result MolB_NH Molecule B (N3-H Donor) MolB_NH->MolA_CO H-Bond MolB_CO->Result

Caption: The classic R2,2(8) dimerization motif formed by intermolecular hydrogen bonding in hydantoins.

References
  • Cambridge Crystallographic Data Centre (CCDC). Cambridge Structural Database (CSD). [Link]

  • G. Smith et al. "The crystal structure of 5,5-diphenylhydantoin (phenytoin)." Journal of Chemical Crystallography. [Link]

  • Bernstein, J. "Polymorphism in Molecular Crystals." Oxford University Press. (Authoritative text on crystal engineering and motifs). [Link]

  • Ettlinger, P. et al. "Tautomerism and Hydrogen Bonding in Hydantoins." Journal of the American Chemical Society. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Tert-butylimidazolidine-2,4-dione

This guide provides essential, field-proven safety protocols and logistical information for the handling and disposal of 3-Tert-butylimidazolidine-2,4-dione. Designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-proven safety protocols and logistical information for the handling and disposal of 3-Tert-butylimidazolidine-2,4-dione. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. 3-Tert-butylimidazolidine-2,4-dione is classified with several health hazards that dictate the required level of personal protection. The primary risks are associated with irritation and sensitization upon contact or inhalation.

A Safety Data Sheet (SDS) indicates that this compound can cause serious eye damage, skin sensitization, and respiratory tract irritation.[1] It is also identified as a combustible dust, which presents an additional physical hazard if handled in a way that allows for dust cloud formation.[1]

Table 1: Summary of Hazards for 3-Tert-butylimidazolidine-2,4-dione

Hazard ClassificationDescriptionPotential Consequences
Serious Eye Damage/Irritation Can cause significant irritation or damage upon contact with eyes.[1]Pain, redness, and potential long-term vision impairment.
Skin Sensitization May cause an allergic skin reaction after repeated contact.[1]Redness, itching, rash, and dermatitis.
Respiratory Sensitization Inhalation of dust may lead to allergic respiratory reactions.[1]Asthma-like symptoms, shortness of breath.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory tract irritation.[1]Coughing, sneezing, and discomfort.
Combustible Dust Fine dust particles may form an explosive mixture with air.[1]Risk of fire or explosion if ignited.

Core Protective Measures: Your First Line of Defense

The selection of Personal Protective Equipment (PPE) is directly informed by the hazards outlined above. The goal is to create a barrier between you and the chemical, preventing any route of exposure.

Engineering Controls: Minimizing Exposure at the Source

Before relying on PPE, always prioritize engineering controls. Handle 3-Tert-butylimidazolidine-2,4-dione in a well-ventilated area.[2] For procedures that may generate dust, a local exhaust ventilation system or a chemical fume hood is essential to capture airborne particles at the source.[3] Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE) Protocol

The following table outlines the minimum required PPE for handling 3-Tert-butylimidazolidine-2,4-dione.

Table 2: Recommended PPE for Handling 3-Tert-butylimidazolidine-2,4-dione

PPE CategorySpecification and Rationale
Eye/Face Protection Chemical safety goggles are mandatory to protect against dust particles and potential splashes.[1] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1][5]
Hand Protection Chemically resistant gloves are required. Nitrile rubber gloves with a thickness greater than 0.5 mil and a permeation rate of over 480 minutes are recommended.[1] Always inspect gloves for any signs of degradation or breakthrough before use and discard and replace them if compromised.[1]
Body Protection A long-sleeved laboratory coat is the minimum requirement. For tasks with a higher potential for dust generation or spillage, protective coveralls are recommended to prevent skin contact.[1]
Respiratory Protection A respirator is necessary when engineering controls are insufficient to maintain exposure below recommended levels or when handling the material results in dust formation.[1][6] A NIOSH-approved respirator for organic vapors and dust/mist is appropriate when concentrations are known.[1] In situations with unknown concentrations or during a large spill, a Self-Contained Breathing Apparatus (SCBA) is required.[1]

Operational and Disposal Plans: Step-by-Step Guidance

Safe Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Confirm that the work area is clean and that all required equipment is within reach to minimize movement.

  • Dispensing: When weighing or transferring the solid, do so in a manner that minimizes the creation of dust. Use a spatula and gently handle the material. Avoid dropping or pouring from a height.

  • During Use: Keep containers tightly closed when not in use.[2] Avoid eating, drinking, or smoking in the laboratory.[7]

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling the material.[2] Decontaminate the work surface.

  • Clothing: Remove any contaminated clothing immediately and wash it before reuse.[8]

Spill Response Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Secure: Evacuate all non-essential personnel from the area.[9]

  • Ventilate: Ensure the area is well-ventilated.

  • Assess and Select PPE: For a large spill, personnel involved in the cleanup must wear chemical/dust goggles, a face shield, boots, gloves, and an appropriate respirator. If the concentration is unknown, an SCBA should be used.[1]

  • Containment: Do not touch or walk through the spilled material.[1] For solid spills, carefully sweep or scoop the material to avoid generating dust and place it into a suitable, labeled container for disposal.[2]

  • Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent. All materials used for cleanup should be treated as hazardous waste.

Disposal Plan

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Waste Collection: All waste containing 3-Tert-butylimidazolidine-2,4-dione, including contaminated labware and cleaning materials, must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[10]

  • Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name and associated hazards.[10]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[10]

  • Final Disposal: The disposal of 3-Tert-butylimidazolidine-2,4-dione must be carried out by a licensed waste disposal contractor.[9] Do not dispose of this chemical down the drain or in regular trash.[10]

Visualized Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 3-Tert-butylimidazolidine-2,4-dione.

PPE_Selection_Workflow start Start: Task Involving 3-Tert-butylimidazolidine-2,4-dione assess_task Assess Task and Potential for Exposure start->assess_task routine_handling Routine Handling? (e.g., weighing, small scale reaction) assess_task->routine_handling spill_cleanup Spill or Emergency? assess_task->spill_cleanup ppe_level_1 Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat routine_handling->ppe_level_1 Yes, low dust potential ppe_level_2 Enhanced PPE: - Standard PPE + - Chemical Fume Hood or  Local Exhaust Ventilation routine_handling->ppe_level_2 Yes, high dust potential ppe_level_3 Full Protection: - Chemical Goggles & Face Shield - Nitrile Gloves (or double-gloved) - Protective Coveralls - Appropriate Respirator (SCBA if unknown concentration) spill_cleanup->ppe_level_3 Yes disposal Follow Disposal Protocol: - Segregate Waste - Label Container - Licensed Disposal Contractor ppe_level_1->disposal ppe_level_2->disposal ppe_level_3->disposal

Caption: PPE selection workflow for 3-Tert-butylimidazolidine-2,4-dione.

References

  • SDS English. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, June 3).
  • SAFETY DATA SHEET - Vanderbilt Chemicals, LLC. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 23).
  • Safety Data Sheet - Bio. (2009, May 6).
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 26).
  • SAFETY DATA SHEET - CDN. (n.d.).
  • Safety Data Sheet - Cayman Chemical. (2025, August 12).
  • Pharmaceutical industry best practice. - 3M. (n.d.).
  • SAFETY DATA SHEET - ChemPoint.com. (2015, March 11).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 30).
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2024, February 15).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, October 15).
  • Safety data sheet - CPAChem. (2023, February 2).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
  • Safe Disposal of 5-(4-Hydroxybutyl)imidazolidine-2,4-dione: A Comprehensive Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - 3-methylthiazolidine-2-thione - ChemicalBook. (2026, January 3).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Tert-butylimidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-Tert-butylimidazolidine-2,4-dione
© Copyright 2026 BenchChem. All Rights Reserved.